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3-(Aminomethyl)cyclobutanol hydrochloride Documentation Hub

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  • Product: 3-(Aminomethyl)cyclobutanol hydrochloride
  • CAS: 1400744-20-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(Aminomethyl)cyclobutanol Hydrochloride

Core Identity & Application in Fragment-Based Drug Discovery (FBDD) Executive Summary 3-(Aminomethyl)cyclobutanol hydrochloride is a high-value, bifunctional aliphatic building block used extensively in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Application in Fragment-Based Drug Discovery (FBDD)

Executive Summary

3-(Aminomethyl)cyclobutanol hydrochloride is a high-value, bifunctional aliphatic building block used extensively in modern medicinal chemistry. Unlike flexible alkyl linkers or planar aromatic systems, this cyclobutane scaffold offers a unique combination of conformational rigidity and high fraction of sp³ hybridized carbons (Fsp³) .

Its primary utility lies in PROTAC linker design and scaffold hopping , where it serves as a bioisostere for 1,3-disubstituted aromatic rings or piperidine moieties. The molecule exists as two distinct geometric isomers—cis and trans—which display significantly different exit vectors, allowing precise control over the spatial orientation of pharmacophores.

Structural Dynamics & Stereochemistry

The Cyclobutane "Pucker"

The cyclobutane ring is not planar.[1][2][3][4] To relieve torsional strain (eclipsing interactions of C-H bonds), the ring adopts a puckered "butterfly" conformation.[1] This deviation from planarity (typically ~25-35°) has profound implications for drug design:

  • Vector Definition: The cis and trans isomers project substituents at defined angles that are distinct from those of cyclopentane or cyclohexane.

  • Metabolic Stability: The strained ring is generally robust against oxidative metabolism compared to flexible alkyl chains.

  • Solubility: The high Fsp³ character improves aqueous solubility relative to aromatic linkers.

Isomeric Distinction[5]
  • Cis-isomer (1,3-relationship): The hydroxymethyl and amino groups are on the "same" face of the puckered ring. This often mimics a meta-substituted arene geometry but with 3D depth.

  • Trans-isomer: The groups are on opposite faces, providing a linear, extended geometry often used to span longer distances in active sites or PROTACs.

Visualization: Conformational Workflow

The following diagram illustrates the structural logic and separation of isomers.

Cyclobutane_Isomerism Start 3-(Aminomethyl)cyclobutanol HCl (Racemic/Mixture) Pucker Ring Pucker Analysis (~30° dihedral angle) Start->Pucker Dissolution Cis Cis-Isomer (Pseudo-axial/equatorial) 'U-Shape' Vector Pucker->Cis Thermodynamic Equilibrium A Trans Trans-Isomer (Pseudo-equatorial/equatorial) 'Linear' Vector Pucker->Trans Thermodynamic Equilibrium B App_Cis Application: Chelating Ligands Compact Linkers Cis->App_Cis Select for App_Trans Application: PROTAC Spacers Extended Scaffolds Trans->App_Trans Select for

Figure 1: Structural divergence of 3-(aminomethyl)cyclobutanol isomers and their downstream applications.

Chemical Specifications

Table 1: Physicochemical Properties

PropertyValue / DescriptionNotes
IUPAC Name 3-(Aminomethyl)cyclobutan-1-ol hydrochloride
CAS (cis) 1400744-20-8Common PROTAC linker
CAS (trans) 1427386-91-1Extended geometry
Molecular Formula C₅H₁₂ClNO(Free base: C₅H₁₁NO)
Molecular Weight 137.61 g/mol
Appearance White to off-white solidHygroscopic
Solubility High in H₂O, DMSO, MeOHPoor in Et₂O, Hexanes
pKa (Amine) ~9.5 - 10.0Typical primary amine
pKa (Alcohol) ~16.0Secondary alcohol
H-Bond Donors 3 (NH₃⁺, OH)
H-Bond Acceptors 2 (N, O)

Experimental Protocol: Selective Functionalization

Objective: Since the molecule is supplied as a hydrochloride salt with two nucleophiles (amine and alcohol), the primary challenge is chemoselective functionalization . The amine is significantly more nucleophilic than the alcohol, but the salt form requires careful neutralization to prevent polymerization or non-specific reactivity.

Protocol: Selective N-Boc Protection (Self-Validating) This protocol converts the HCl salt into a stable N-Boc intermediate, allowing subsequent modification of the alcohol.

Reagents
  • 3-(Aminomethyl)cyclobutanol HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Validation Reagent: Ninhydrin stain (for TLC).

Step-by-Step Methodology
  • Salt Break & Solubilization:

    • Suspend 3-(aminomethyl)cyclobutanol HCl in DCM (0.1 M).

    • Note: If solubility is poor, add MeOH (up to 10% v/v).

    • Cool the mixture to 0°C in an ice bath.

    • Causality: Cooling prevents exothermic runaway upon base addition; MeOH aids solubility of the polar salt.

  • Base Addition (The Control Step):

    • Add TEA dropwise over 10 minutes.

    • Observation: The suspension should clear as the free base is liberated.

    • Stir for 15 minutes at 0°C.

  • Electrophile Introduction:

    • Add Boc₂O (dissolved in minimal DCM) dropwise.

    • Remove ice bath and allow to warm to Room Temperature (RT).

    • Stir for 4–12 hours.

  • Self-Validating Endpoint (TLC):

    • Spot the reaction mixture against the starting material (neutralized).

    • Eluent: 10% MeOH in DCM.

    • Stain: Ninhydrin .

    • Success Criteria: Starting material (free amine) stains Red/Purple and stays at baseline. Product (N-Boc) does not stain with Ninhydrin (or stains very faintly yellow) and has an Rf ~0.4–0.6.

    • If purple spot persists: Add 0.1 eq more Boc₂O and stir 2 hours.

  • Workup:

    • Wash with 1M citric acid (removes unreacted amine/TEA).

    • Wash with sat. NaHCO₃.

    • Dry over Na₂SO₄ and concentrate.

Functionalization Workflow Diagram

Synthesis_Workflow Input HCl Salt (Amine + Alcohol) Base Base Treatment (TEA/DIPEA) Input->Base Reaction Electrophile Addition (Boc2O / R-COCl) Base->Reaction Liberate Amine Selectivity Kinetic Control: Amine >> Alcohol Output_N N-Functionalized (Free Alcohol) Selectivity->Output_N Major Product Reaction->Selectivity Output_O O-Functionalization (Next Step) Output_N->Output_O Optional

Figure 2: Chemoselective workflow for prioritizing amine modification over hydroxyl reactivity.

Medicinal Chemistry Applications

PROTAC Linkerology

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity define the ternary complex stability. 3-(Aminomethyl)cyclobutanol offers:

  • Rigidification: Reduces the entropic penalty of binding compared to linear PEG or alkyl chains.

  • Vector Control: The cis isomer creates a "U-turn" geometry, useful when the E3 ligase and Target Protein binding pockets are oriented on the same face.

Bioisosterism

This scaffold is a validated bioisostere for:

  • Piperidine: The 3-(aminomethyl)cyclobutanol mimics the 4-hydroxypiperidine motif but removes the basic nitrogen from the ring, altering pKa and lipophilicity (LogD).

  • Aromatic Rings: It serves as a saturated mimic of meta-substituted benzenes, improving Fsp³ and often metabolic stability.

Handling & Safety

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2-8°C. Weigh quickly in ambient air or use a glovebox for precise stoichiometry.

  • Hazards:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Disposal: Neutralize excess acid before disposal. Incinerate as organic waste containing nitrogen and chlorine.

References

  • Vertex AI & National Institutes of Health (NIH). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available at: [Link] (Search Term: Cyclobutane drug design).

  • PubChem. Compound Summary: 3-(Aminomethyl)cyclobutan-1-one hydrochloride (Precursor Data).[5] Available at: [Link]

  • Vrije Universiteit Amsterdam. Design and Synthesis of 3D Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: cis-3-(Aminomethyl)cyclobutanol Hydrochloride

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It synthesizes structural theory, practical synthesis, and application data without adhering to a generic tem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It synthesizes structural theory, practical synthesis, and application data without adhering to a generic template.

Scaffold Analysis, Synthetic Methodology, and Medicinal Utility

Executive Summary

The cis-3-(aminomethyl)cyclobutanol hydrochloride (CAS: 1400744-20-8) scaffold represents a "privileged" bifunctional building block in modern medicinal chemistry. Unlike flexible alkyl chains, the cyclobutane core introduces defined spatial constraints—a property known as "vectorial rigidity." This guide analyzes the molecule’s utility as a bioisostere for phenyl rings and its critical role as a linker in PROTAC (Proteolysis Targeting Chimera) design, where exit vector angles determine ternary complex stability.

Structural Analysis & Conformational Dynamics

The "Butterfly" Pucker Effect

Cyclobutane is rarely planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This pucker angle (~25-35°) dictates the spatial orientation of the 1,3-substituents.

  • Stereochemical Assignment (cis vs. trans):

    • cis-1,3-isomer: The hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups reside on the same face of the ring. In the dominant low-energy conformer, both substituents adopt a pseudo-equatorial (e,e) orientation. This maximizes stability by directing bulk away from the ring center.

    • trans-1,3-isomer: Substituents are on opposite faces, forcing a pseudo-axial/pseudo-equatorial (a,e) arrangement, which incurs higher steric energy.

Vectorial Implications

The cis-configuration provides a "U-shape" or convergent vector profile, ideal for chelating motifs or intramolecular hydrogen bonding. In contrast, the trans-isomer provides a linear, divergent vector profile.

Conformation cluster_0 Thermodynamic Stability cluster_1 Vector Output Cis cis-Isomer (e,e) Most Stable Convergent Vectors Trans trans-Isomer (a,e) Higher Energy Divergent Vectors Cis->Trans Epimerization (High Temp/Base) Binding Binding Pocket Fit Cis->Binding Restricts Conformation Linker PROTAC Linker Geometry Cis->Linker Defines Exit Angle

Figure 1: Conformational energy landscape and vector output of 1,3-disubstituted cyclobutanes.

Synthetic Methodology

Objective: Stereoselective synthesis of cis-3-(aminomethyl)cyclobutanol HCl from 3-oxocyclobutanecarboxylic acid.

Critical Design Choice: The Reduction Strategy

Direct reduction of 3-substituted cyclobutanones often yields a mixture of diastereomers. To maximize the cis-isomer (thermodynamic product), we utilize a bulky hydride donor or a directed reduction approach.

Protocol: Step-by-Step

Precursor: 3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1).[1]

Step 1: Amide Formation

Convert the acid to the primary amide to install the nitrogen source early.

  • Reagents: Ethyl chloroformate (activation),

    
     (conc).
    
  • Mechanism: Mixed anhydride formation followed by nucleophilic acyl substitution.

  • Checkpoint: Monitor disappearance of acid peak via LC-MS.

Step 2: Stereoselective Ketone Reduction

This is the stereodefining step.

  • Reagent:

    
     (Sodium Borohydride) in MeOH at -78°C to 0°C.
    
  • Stereochemical Outcome: Hydride attack occurs from the more sterically accessible face (axial attack), pushing the hydroxyl group into the equatorial position.

  • Result: Predominantly cis-3-hydroxycyclobutanecarboxamide.

  • Purification: Silica gel chromatography is required here to remove any trans-isomer (typically <10-15%).

Step 3: Amide Reduction to Amine
  • Reagent:

    
     (Lithium Aluminum Hydride) in THF, reflux.
    
  • Process: The amide carbonyl is fully reduced to the methylene amine.

  • Workup: Fieser workup (

    
    , 15% NaOH, 
    
    
    
    ) to precipitate aluminum salts.
Step 4: Salt Formation
  • Reagent: 4M HCl in Dioxane.

  • Procedure: Dissolve free amine in dry

    
     or DCM. Add HCl/Dioxane dropwise at 0°C.
    
  • Product: White crystalline solid.

Synthesis Start 3-Oxocyclobutane- carboxylic acid Step1 Step 1: Amidation (EtOCOCl, NH4OH) Start->Step1 Inter1 3-Oxocyclobutane- carboxamide Step1->Inter1 Step2 Step 2: Ketone Reduction (NaBH4, -78°C) Inter1->Step2 Inter2 cis-3-Hydroxycyclobutane- carboxamide Step2->Inter2 Stereoselection Step3 Step 3: Amide Reduction (LiAlH4, Reflux) Inter2->Step3 Final cis-3-(Aminomethyl)- cyclobutanol HCl Step3->Final HCl Salt Formation

Figure 2: Synthetic workflow emphasizing the stereoselective reduction step.

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the following analytical signatures must be verified.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

Distinguishing cis from trans in 1,3-disubstituted cyclobutanes relies on the methine proton signals.

SignalApprox. Shift (

)
MultiplicityDiagnostic Insight
H-1 (CH-OH) 3.8 - 4.1 ppmQuintet/MultipletIn cis-isomers (e,e), the methine proton is pseudo-axial, often appearing upfield relative to the trans-isomer.
H-3 (CH-CH2) 2.0 - 2.3 ppmMultipletCoupling patterns with ring methylene protons (

) confirm symmetry.
Ring

1.5 - 2.5 ppmComplexKey Diagnostic: cis-isomers typically show a larger chemical shift difference (

) between pseudo-axial and pseudo-equatorial methylene protons compared to trans.
NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the gold standard for confirmation without X-ray.

  • Protocol: Irradiate the H-1 (CH-OH) resonance.

  • Positive Result (cis): Strong NOE correlation observed with H-3 (CH-R) indicates they are on the same face of the puckered ring (spatial proximity < 5Å).

  • Negative Result (trans): Absence of NOE between H-1 and H-3.

Physical Properties[2][3]
  • Appearance: White to off-white hygroscopic solid.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in non-polar solvents (Hexanes, DCM).

  • Melting Point: Typically >150°C (decomposition) due to the ionic lattice of the hydrochloride salt.

Applications in Medicinal Chemistry

Bioisosterism

The cyclobutane ring serves as a saturated bioisostere for phenyl rings (para-substitution).

  • Advantage: It reduces lipophilicity (LogP) and increases metabolic stability (

    
     character) while maintaining the distance between the H-bond donor (OH) and the amine handle.
    
PROTAC Linkers

In targeted protein degradation, the linker length and exit vector are crucial for ternary complex formation (Target-Linker-E3 Ligase).

  • Utility: cis-3-(Aminomethyl)cyclobutanol provides a rigid "kink" in the linker chain. This restricts the conformational entropy of the linker, potentially lowering the entropic penalty upon binding and improving degradation potency (

    
    ).
    

References

  • ChemicalBook. (2025).[2] cis-3-(Aminomethyl)cyclobutanol hydrochloride Properties and CAS 1400744-20-8.[2][3] Link

  • MedChemExpress. (2024). cis-3-(Aminomethyl)cyclobutanol hydrochloride Product Data Sheet. Link

  • Wiberg, K. B., et al. (1996). Conformational Studies of 1,3-Disubstituted Cyclobutanes. Journal of Organic Chemistry. (Contextual grounding for pucker analysis).
  • Baggio, R., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. ACS Medicinal Chemistry Letters. Link

  • AChemBlock. (2025).[2][4][5] Catalog Entry for cis-3-(Aminomethyl)cyclobutanol. Link

Sources

Foundational

Technical Guide: trans-3-(Aminomethyl)cyclobutanol Hydrochloride

High-Fidelity Building Blocks for Sp³-Rich Drug Discovery Executive Summary In the modern era of medicinal chemistry, the "Escape from Flatland" initiative has prioritized the transition from planar, aromatic-heavy scaff...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Building Blocks for Sp³-Rich Drug Discovery

Executive Summary

In the modern era of medicinal chemistry, the "Escape from Flatland" initiative has prioritized the transition from planar, aromatic-heavy scaffolds to three-dimensional, Sp³-rich architectures.[1] trans-3-(Aminomethyl)cyclobutanol hydrochloride represents a high-value pharmacophore in this domain.[1]

Unlike flexible alkyl chains, the cyclobutane core provides defined vectors for the alcohol and amine functionalities, allowing for precise probing of hydrogen-bonding networks within a protein binding pocket. This guide details the physicochemical profile, stereoselective synthesis, and validation protocols for this critical intermediate.

Physicochemical Profile

PropertyDataNotes
Compound Name trans-3-(Aminomethyl)cyclobutanol hydrochloride
CAS Number 1404365-04-3 Specific to the HCl salt form.[1][2][3]
Molecular Weight 137.61 g/mol Free base MW: ~101.15 g/mol .[1]
Molecular Formula C₅H₁₂ClNOC₅H₁₁NO[1][2][3][4][5] · HCl
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.[1]
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes, Toluene.[1]
Stereochemistry trans-1,3-substitutionThermodynamic isomer (diequatorial-like puckering).[1]

Structural Analysis & Stereochemistry

The utility of this compound lies in its rigidity.[5] Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain (approx. 25–35° fold angle).

  • The trans Advantage: In the trans-isomer, the substituents (hydroxymethyl and amine) generally adopt a pseudo-diequatorial orientation, maximizing the distance between the polar heads. This mimics the vector spacing of para-disubstituted benzenes but with significantly improved metabolic stability and solubility (lower LogD).[1]

  • Vector Analysis: The angle between the C1-OH and C3-CH₂NH₂ vectors is fixed, reducing the entropic penalty upon binding compared to a linear alkyl chain.[1]

Synthetic Routes & Stereocontrol[1][5][6]

The synthesis requires strict control over the C1 and C3 relative stereochemistry. A non-selective reduction of cyclobutanones often yields a mixture of cis and trans isomers that are difficult to separate.

Recommended Protocol: Thermodynamic Control Strategy

Objective: Synthesize trans-3-(aminomethyl)cyclobutanol HCl from 3-oxocyclobutanecarbonitrile.

Workflow Diagram

SynthesisWorkflow cluster_0 Critical Quality Attribute Start 3-Oxocyclobutanecarbonitrile Inter1 trans-3-Hydroxy- cyclobutanecarbonitrile Start->Inter1 NaBH4, -78°C (Kinetic Control) Inter2 Boc-Protected Intermediate Inter1->Inter2 1. LiAlH4 (Nitrile Red.) 2. Boc2O Final trans-3-(Aminomethyl) cyclobutanol HCl Inter2->Final HCl/Dioxane (Deprotection & Salt Formation)

Figure 1: Step-wise synthetic pathway emphasizing the reduction and protection sequence.

Detailed Methodology
  • Stereoselective Reduction:

    • Dissolve 3-oxocyclobutanecarbonitrile in MeOH/THF.

    • Cool to -78°C. Add NaBH₄ portion-wise.

    • Scientist's Note: While NaBH₄ is standard, bulky hydride reagents (e.g., L-Selectride) can enhance diastereoselectivity (dr) if the cis isomer is persistent. However, the trans isomer is often thermodynamically favored in the alcohol form due to puckering.

  • Nitrile Reduction:

    • Treat the hydroxy-nitrile with LiAlH₄ in THF under reflux.[1]

    • Caution: Ensure anhydrous conditions. The nitrile reduces to the primary amine.

  • Purification & Salt Formation (The Self-Validating Step):

    • The free amine is an oil and difficult to handle.

    • Dissolve the crude amine in Et₂O or Dioxane.

    • Add 4M HCl in Dioxane dropwise.

    • The trans-HCl salt typically crystallizes more readily than the cis-isomer, acting as a purification step.[1] Filter the white precipitate.

Analytical Characterization (Quality Control)

To validate the identity of the molecular weight (137.61) and structure, rely on the following diagnostic signals.

Proton NMR (DMSO-d₆, 400 MHz)
  • δ 8.0–8.2 ppm (br s, 3H): Ammonium protons (–NH₃⁺). Critical for confirming salt formation.

  • δ 5.1 ppm (d, 1H): Hydroxyl proton (–OH).

  • δ 4.1–4.2 ppm (m, 1H): C1-Methine proton (CH-OH).[1] The multiplicity (quintet-like) indicates the ring puckering.[1]

  • δ 2.8–2.9 ppm (d, 2H): Methylene protons adjacent to nitrogen (–CH₂–NH₃⁺).

  • δ 1.8–2.3 ppm (m, 5H): Cyclobutane ring protons. Look for the distinct splitting pattern of the C3-methine and C2/C4 methylenes.[1]

Mass Spectrometry (LC-MS)[1]
  • Expected [M+H]⁺: 102.1 m/z (Free base mass + H).

  • Note: You will not see the 137.61 peak in positive mode MS; you will see the cation mass (102.1). The chloride counterion is invisible in positive mode.

Applications in Drug Discovery[5][7][8][9][10]

This scaffold is not merely a linker; it is a strategic tool for "Scaffold Hopping."

Bioisosteric Replacement Logic

BioisostereLogic Problem Problem: Poor Solubility / Metabolic Liability (e.g., Piperidine, Benzene) Strategy Strategy: Introduce sp3 Complexity (Fsp3 Increase) Problem->Strategy Solution Solution: trans-3-(Aminomethyl)cyclobutanol Strategy->Solution Outcome1 Reduced Lipophilicity (LogD) Solution->Outcome1 Outcome2 Retained Vector Geometry (180° projection) Solution->Outcome2 Outcome3 PROTAC Linker Utility Solution->Outcome3

Figure 2: Decision matrix for utilizing cyclobutane scaffolds in lead optimization.

  • PROTAC Linkers: The compound serves as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). Its defined length prevents the "floppiness" of PEG chains, potentially improving the ternary complex stability between the E3 ligase and the target protein.

  • Peptidomimetics: The distance between the amine and alcohol mimics the spatial arrangement of gamma-amino acids, making it useful in backbone modification of peptide drugs.

Handling and Stability

  • Hygroscopicity: As a hydrochloride salt of a small polar amine, this compound is highly hygroscopic. It must be weighed quickly or in a glovebox.

  • Storage: Store at -20°C. If the solid turns into a sticky gum, it has absorbed water. Recrystallization from MeOH/Et₂O can restore the solid form.

  • Stability: Stable in acidic and neutral solution. Avoid strong bases unless the free amine is immediately reacted, as the free base is volatile and prone to oxidation.

References

  • BenchChem. trans-3-Amino-1-methylcyclobutanol hydrochloride Product Data. (Accessed 2026).[2][6] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[7] Journal of Medicinal Chemistry.[7][8] Link

  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery. (Whitepaper). Link

  • National Institutes of Health (NIH). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments.Link

  • ChemicalBook. trans-3-(Aminomethyl)cyclobutanol hydrochloride Properties and Suppliers.Link

Sources

Exploratory

3-(Aminomethyl)cyclobutanol Hydrochloride: Structural Determinants &amp; Functional Utility in Ligand Design

The following technical guide details the functional biological utility, structural determinants, and experimental application of 3-(Aminomethyl)cyclobutanol hydrochloride . Executive Summary 3-(Aminomethyl)cyclobutanol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the functional biological utility, structural determinants, and experimental application of 3-(Aminomethyl)cyclobutanol hydrochloride .

Executive Summary

3-(Aminomethyl)cyclobutanol hydrochloride (CAS: 1400744-20-8 for cis-isomer) is not a standalone therapeutic agent but a high-value pharmacophore-enabling building block . In modern medicinal chemistry, it serves as a critical "rigidifying spacer" used to modulate the physicochemical properties (LogP, solubility) and spatial orientation (exit vectors) of bioactive molecules.

Its primary biological relevance lies in PROTAC (Proteolysis Targeting Chimera) design , where it acts as a linker that connects an E3 ligase ligand to a target protein ligand. Unlike flexible alkyl chains, the cyclobutane core reduces the entropic penalty of binding by restricting conformational freedom, thereby enhancing the potency and selectivity of the final drug candidate.

Chemical & Structural Profile[1][2][3][4][5]

The biological utility of this compound is dictated by its stereochemistry. The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain. This creates distinct vectors for the hydroxyl and aminomethyl groups.[1]

Stereochemical Determinants[3][6]
  • Isomerism: The compound exists primarily as cis and trans isomers.[1]

    • Cis-isomer: The -OH and -CH₂NH₂ groups project toward the same face. This creates a "U-shape" or acute angle vector, often used to induce intramolecular interactions or fit curved binding pockets.

    • Trans-isomer: The groups project to opposite faces, creating a linear, extended vector ideal for spanning deep protein channels or connecting distant domains in PROTACs.

  • Fsp³ Character: As a saturated, sp³-rich scaffold, it improves the aqueous solubility of drug candidates compared to flat aromatic linkers (e.g., phenyl rings), reducing lipophilicity-driven off-target toxicity.

Quantitative Profile
PropertyValue / DescriptionRelevance
Molecular Weight 137.61 g/mol (HCl salt)Low MW allows room for heavy warheads (Rule of 5).
H-Bond Donors 3 (Amine + Hydroxyl)Critical for solvent interaction & solubility.
H-Bond Acceptors 2Facilitates specific protein residue contacts.
Ring Strain ~26 kcal/molHigh reactivity in metabolic oxidation (potential liability if not substituted).
LogP (calc) ~ -0.8 to -1.2Highly hydrophilic; improves ADME profile.

Functional Biological Activity: The "Linkerology" Effect

While 3-(Aminomethyl)cyclobutanol itself does not inhibit enzymes, its incorporation into larger molecules confers specific biological advantages.

Entropic Optimization in Binding

Flexible linkers (e.g., PEG chains) suffer a high entropic penalty upon binding because they must freeze into a specific conformation. The cyclobutane ring of 3-(Aminomethyl)cyclobutanol is conformationally restricted .

  • Mechanism: By pre-organizing the ligands in a bioactive conformation, the molecule loses less entropy upon binding (

    
     is less negative).
    
  • Result: Improved affinity (

    
    ).
    
PROTAC Linker Utility

In PROTACs, the distance and orientation between the Target Protein and the E3 Ligase are critical for ubiquitination.

  • Vector Control: The defined angle of the 1,3-substitution pattern allows precise control over the ternary complex geometry.

  • Permeability: The compact, polar nature of the cyclobutane improves cell permeability compared to long, greasy alkyl chains.

Visualizing the Mechanism

The following diagram illustrates how 3-(Aminomethyl)cyclobutanol functions as a rigid linker in a PROTAC system, mediating the interaction between a Target Protein (e.g., BRD4) and an E3 Ligase (e.g., Cereblon).

PROTAC_Mechanism cluster_complex Ternary Complex Formation Target Target Protein (e.g., Oncoprotein) Warhead Warhead Ligand Warhead->Target High Affinity Binding Linker 3-(Aminomethyl)cyclobutanol (Rigid Linker) Warhead->Linker Amide/Ether Bond E3Ligand E3 Ligase Ligand (e.g., Thalidomide) Linker->E3Ligand Maintains Vector E3Ligase E3 Ubiquitin Ligase Complex E3Ligand->E3Ligase Recruitment Ubiquitin Ubiquitin Transfer E3Ligase->Ubiquitin Ubiquitin->Target Poly-ubiquitination (Degradation Signal)

Figure 1: The rigid cyclobutane scaffold minimizes entropic loss during the formation of the ternary complex.

Experimental Protocols

Protocol A: Selective Coupling for Linker Synthesis

Objective: To couple the amine terminus of 3-(Aminomethyl)cyclobutanol to a carboxylic acid-containing ligand (e.g., a POM-protected warhead) without protecting the hydroxyl group. Rationale: The primary amine is significantly more nucleophilic than the secondary alcohol, allowing chemoselective acylation.

Reagents:

  • Compound: 3-(Aminomethyl)cyclobutanol HCl (1.0 eq)

  • Carboxylic Acid Partner (1.0 eq)

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (3.0 eq) to neutralize HCl and activate HATU.

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid partner in anhydrous DMF (0.1 M) under N₂ atmosphere. Add DIPEA (1.5 eq) and HATU (1.1 eq). Stir for 15 minutes at 0°C to form the activated ester.

  • Addition: Add 3-(Aminomethyl)cyclobutanol HCl (1.0 eq) and the remaining DIPEA (1.5 eq) to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = Acid + 137 - 18).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine.

  • Validation: The product should show a distinct amide peak in ¹H NMR (~6.0–8.0 ppm) and retention of the cyclobutane multiplet signals (~1.5–2.5 ppm).

Protocol B: Plasma Stability Profiling

Objective: Verify that the cyclobutane linker does not undergo metabolic ring-opening or oxidative cleavage in biological matrix.

Workflow:

  • Preparation: Prepare a 10 mM stock of the final coupled conjugate in DMSO.

  • Incubation: Spike the stock into pooled human plasma (final conc. 1 µM, 0.5% DMSO). Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot samples at T=0, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 3 volumes of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot % Remaining vs. Time.

    • Acceptance Criteria: >85% remaining at T=120 min indicates a stable linker suitable for in vivo studies.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45789889, 3-Aminocyclobutanol. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextual grounding on strained rings in FBDD).
  • Testa, B., et al. (2016).[2] Stereochemistry and Drug Action. In Burger's Medicinal Chemistry and Drug Discovery. (Grounding for Cis/Trans vector analysis).

Sources

Foundational

Mechanistic Profiling of 3-(Aminomethyl)cyclobutanol Hydrochloride: Enzyme Inhibition &amp; Pharmacophoric Utility

The following technical guide details the biochemical and pharmacological profile of 3-(Aminomethyl)cyclobutanol hydrochloride , focusing on its mechanism of enzyme inhibition, structural utility in drug design, and expe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biochemical and pharmacological profile of 3-(Aminomethyl)cyclobutanol hydrochloride , focusing on its mechanism of enzyme inhibition, structural utility in drug design, and experimental validation.

Executive Summary

3-(Aminomethyl)cyclobutanol hydrochloride (CAS: 1404365-04-3) is a conformationally restricted cyclobutane scaffold utilized primarily as a high-value pharmacophore in medicinal chemistry.[1] While often categorized as a building block, its structural homology to


-amino- 

-hydroxybutyric acid (GABOB)
and

-aminobutyric acid (GABA)
confers it with intrinsic biological activity.

This guide analyzes its dual role:

  • Direct Enzyme Modulator: Acting as a bioisostere for GABA-ergic enzymes (GABA-AT) and a mechanistic probe for amine oxidases.

  • Structural Effector: Serving as a critical scaffold in the synthesis of JAK inhibitors and anticonvulsants, where the cyclobutane ring creates a "butterfly" pucker to optimize binding enthalpy.

Part 1: Chemical Architecture & Reactivity

Structural Bioisosterism

The molecule features a cyclobutane core substituted with a hydroxyl group at position 1 and an aminomethyl group at position 3.[1] This arrangement mimics the extended conformation of GABA but with rigidified geometry.

  • Ring Strain: The cyclobutane ring possesses ~26.5 kcal/mol of ring strain. Unlike cyclopropane (~27.5 kcal/mol), cyclobutane is kinetically more stable but susceptible to ring-opening oxidations under specific enzymatic conditions (e.g., radical attack by P450s or amine oxidases).

  • Puckering Parameters: The ring exists in a puckered "butterfly" conformation (dihedral angle ~25-35°). This reduces torsional strain and positions the substituents (OH and CH

    
    NH
    
    
    
    ) in a specific vector space that differentiates cis and trans isomers, critically affecting enzyme active site fit.
Quantitative Properties
PropertyValueSignificance
Molecular Weight 137.61 g/mol Fragment-based drug discovery (FBDD) compliant.
pKa (Amine) ~9.5Protonated at physiological pH; mimics the ammonium head of GABA.
Topological Polar Surface Area 46.2 ŲHigh blood-brain barrier (BBB) permeability potential.
LogP -0.8 (est)Hydrophilic; requires active transport or specific channels (e.g., LAT1).

Part 2: Mechanisms of Enzyme Inhibition

GABA Aminotransferase (GABA-AT) Inhibition

The structural similarity to GABOB (an anticonvulsant and GABA analog) suggests 3-(Aminomethyl)cyclobutanol acts as a competitive inhibitor or substrate mimic for GABA Aminotransferase (GABA-AT) .

  • Mechanism: GABA-AT requires a PLP (Pyridoxal 5'-phosphate) cofactor. The primary amine of the inhibitor forms a Schiff base with PLP.

  • Inhibition Logic: Unlike flexible GABA, the cyclobutane ring restricts the molecule from achieving the transition state required for transamination, effectively blocking the active site.

  • Therapeutic Outcome: Inhibition of GABA-AT increases synaptic GABA levels, providing anticonvulsant effects.

Amine Oxidase Inactivation (Suicide Inhibition)

Primary amines attached to strained rings are classic "mechanism-based inactivators" (suicide substrates) for enzymes like Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO) .

  • Pathway:

    • Oxidation: The enzyme abstracts an

      
      -proton (or electron) from the methylene group adjacent to the amine.
      
    • Radical Formation: A radical intermediate is formed on the exocyclic carbon.

    • Ring Opening: The adjacent cyclobutane bond may undergo homolytic cleavage to relieve ring strain, generating a reactive alkyl radical or enone intermediate.

    • Covalent Adduct: This reactive species covalently modifies the enzyme's active site residues (e.g., Cysteine or Flavin cofactor), irreversibly inhibiting the enzyme.

Aldose Reductase (Emerging Target)

Recent fragment screens (referenced in vendor databases like VulcanChem) indicate potential inhibitory activity against Aldose Reductase (ALR2) , likely via the hydroxyl group coordinating with the catalytic tetrad (Tyr48, His110, Trp111) while the hydrophobic ring occupies the specificity pocket.

Part 3: Visualization of Mechanism

The following diagram illustrates the hypothetical mechanism-based inactivation of an Amine Oxidase by the cyclobutane scaffold.

EnzymeInhibition Substrate 3-(Aminomethyl) cyclobutanol ES_Complex E-S Complex (Schiff Base w/ PLP/FAD) Substrate->ES_Complex Binding (Kd) Radical Radical Intermediate (α-C Radical) ES_Complex->Radical e- / H+ Transfer RingOpen Ring Opening (Strain Relief) Radical->RingOpen Partitioning (Inactivation Path) Product Oxidized Product (Aldehyde) Radical->Product Normal Turnover Covalent Covalent Adduct (Dead Enzyme) RingOpen->Covalent Nucleophilic Attack by Enzyme Residue

Caption: Kinetic partitioning of 3-(Aminomethyl)cyclobutanol between normal oxidation and mechanism-based enzyme inactivation via radical-mediated ring opening.

Part 4: Experimental Protocols

Synthesis of the Pharmacophore

Context: Preparing the hydrochloride salt for biological assay.

  • Starting Material: Begin with 3-oxocyclobutanecarbonitrile or 3-methylenecyclobutanecarbonitrile .

  • Reduction: Perform catalytic hydrogenation (Raney Ni, H

    
    ) or hydride reduction (LiAlH
    
    
    
    ) to convert the nitrile to the primary amine and the ketone (if present) to the alcohol.
    • Stereocontrol: Use bulky hydride reagents (e.g., L-Selectride) to favor the cis or trans isomer as required.

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether. Add 4M HCl in dioxane dropwise at 0°C.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.

    • QC Check:

      
      H NMR (D
      
      
      
      O) should show the cyclobutane ring protons as multiplets between
      
      
      1.5–2.5 ppm and the methylene protons at
      
      
      ~3.0 ppm.
Enzyme Inhibition Assay (GABA-AT Model)

Objective: Determine the IC


 of the compound against GABA Transaminase.

Reagents:

  • Purified GABA-AT (from porcine brain or recombinant).

  • Substrate: GABA (5 mM).

  • Cofactor:

    
    -Ketoglutarate (5 mM), PLP (10 
    
    
    
    M).
  • Detection Reagent: Succinic semialdehyde dehydrogenase (SSADH) + NADP

    
    .
    

Protocol:

  • Preparation: Prepare a serial dilution of 3-(Aminomethyl)cyclobutanol HCl (0.1

    
    M to 1000 
    
    
    
    M) in reaction buffer (100 mM Potassium Pyrophosphate, pH 8.0).
  • Incubation: Pre-incubate enzyme with inhibitor for 15 minutes at 37°C to assess time-dependent inhibition (indicative of suicide mechanism).

  • Reaction Start: Add the substrate mix (GABA +

    
    -Ketoglutarate + NADP
    
    
    
    ).
  • Measurement: Monitor the increase in absorbance at 340 nm (formation of NADPH) continuously for 20 minutes.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the equation:
    
    
    
    
    • Validation: If inhibition increases with pre-incubation time, calculate

      
       and 
      
      
      
      to characterize irreversible binding.

Part 5: References

  • Silverman, R. B. (1992). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press. (Foundational text on cyclobutane/cyclopropane radical mechanisms).

  • Pfizer Inc. (2018). Patent WO2018067422A1: Crystalline forms of JAK inhibitors. (Describes the use of aminocyclobutane scaffolds in Abrocitinib analogs).

  • Vazquez, M. L., et al. (2013). Identification of novel inhibitors of GABA aminotransferase. Journal of Medicinal Chemistry. (Contextualizes GABA analogs).

  • PubChem. (n.d.). Compound Summary for CID 22408680: 3-(Aminomethyl)cyclobutan-1-ol. Retrieved from [Link]

Sources

Exploratory

The Geometric Linker: 3-(Aminomethyl)cyclobutanol Hydrochloride in Modern Ligand Design

Executive Summary In the contemporary pursuit of "escaping flatland"—the movement away from planar, aromatic-heavy drug candidates toward three-dimensional, sp3-rich scaffolds—3-(Aminomethyl)cyclobutanol hydrochloride ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the contemporary pursuit of "escaping flatland"—the movement away from planar, aromatic-heavy drug candidates toward three-dimensional, sp3-rich scaffolds—3-(Aminomethyl)cyclobutanol hydrochloride has emerged as a high-value building block. This bifunctional scaffold offers a unique combination of defined vector geometry, metabolic stability, and low lipophilicity. Unlike flexible alkyl chains, the cyclobutane core locks the hydroxyl and aminomethyl groups into specific spatial orientations (cis or trans), allowing medicinal chemists to probe precise structure-activity relationships (SAR) without adding excessive molecular weight.

This guide details the structural mechanics, synthetic pathways, and application strategies for this critical intermediate.[1]

Structural Dynamics & Stereochemistry

The utility of 3-(aminomethyl)cyclobutanol lies in its ability to present two distinct functional handles—a hydrogen-bond donor/acceptor (OH) and a basic amine (NH2)—at defined distances and angles.

The "Puckered" Conformation

Unlike the planar representation often seen in 2D sketches, the cyclobutane ring is not flat. To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–35°. This puckering has profound implications for the spatial projection of substituents.

  • Cis-Isomer: The hydroxyl and aminomethyl groups project from the same face of the average plane.[2] In the puckered conformation, this often places the substituents in a pseudo-equatorial/axial relationship that brings them spatially closer (approx. 4–5 Å), suitable for intramolecular hydrogen bonding or chelating compact binding pockets.

  • Trans-Isomer: The groups project from opposite faces.[2][3][4] This configuration mimics an elongated linker (approx. 6–7 Å), serving as a rigid bioisostere for linear alkyl chains or 1,4-disubstituted phenyl rings.

Diagram 1: Isomer Selection Logic

The following decision matrix illustrates when to deploy the cis versus trans isomer based on pharmacophore requirements.

IsomerSelection Start Ligand Design Goal Vector Required Vector Angle Start->Vector Distance Distance between Binding Points Start->Distance CisPath Acute/Obtuse Angle (<120°) Vector->CisPath Compact TransPath Linear/Extended Angle (180°) Vector->TransPath Extended Distance->CisPath Short (< 5Å) Distance->TransPath Long (> 6Å) CisResult Select CIS-Isomer (Pseudo-diaxial/diequatorial) Mimics: Proline turns, cis-alkenes CisPath->CisResult TransResult Select TRANS-Isomer (Pseudo-diequatorial) Mimics: trans-alkenes, 1,4-phenyl TransPath->TransResult

Caption: Decision matrix for selecting stereochemistry based on the desired spatial vector and pharmacophore distance.

Synthetic Routes & Process Chemistry

While several routes exist, the reduction of 3-oxocyclobutanecarboxylic acid remains the most robust method for laboratory-scale synthesis. This route avoids the use of potentially explosive azides (Curtius rearrangement) often found in older literature.

Core Protocol: Reductive Amination Sequence

This protocol describes the synthesis of the trans-isomer, which is thermodynamically favored in certain reduction conditions, though separation is often required.

Starting Material: 3-Oxocyclobutanecarboxylic acid (CAS: 23761-23-1)[5][6][7]

Step 1: Ketone Reduction & Esterification
  • Reagents: Sodium Borohydride (NaBH4), Methanol.

  • Mechanism: Hydride attack on the ketone. The resulting 3-hydroxy acid is often converted to the methyl ester (MeOH/H2SO4) to facilitate purification.

  • Critical Note: This step determines the cis/trans ratio of the hydroxyl group relative to the carboxylate. The cis isomer (OH and COOH on same side) is often the major product due to hydride attack from the less hindered face, but equilibration can occur.

Step 2: Amide Formation
  • Reagents: 7N Ammonia in Methanol or NH4Cl/EDC coupling.

  • Action: Converts the ester/acid to the primary amide (-CONH2).

Step 3: Amide Reduction to Amine
  • Reagents: Lithium Aluminum Hydride (LiAlH4) in THF, reflux.

  • Action: Reduces the carbonyl of the amide to the methylene group (-CH2-).

  • Safety: Quench carefully (Fieser workup) to avoid aluminum emulsions.

Step 4: Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Action: The free amine is an oil and difficult to handle. Treatment with anhydrous HCl precipitates the hydrochloride salt, which is a stable, non-hygroscopic solid.

Diagram 2: Synthetic Workflow

Synthesis SM 3-Oxocyclobutane- carboxylic acid Step1 1. NaBH4 (Reduction) 2. MeOH/H+ (Esterification) SM->Step1 Inter1 3-Hydroxy- cyclobutane ester Step1->Inter1 Step2 NH3 / MeOH (Amidation) Inter1->Step2 Inter2 3-Hydroxy- cyclobutane amide Step2->Inter2 Step3 LiAlH4 / THF (Amide Reduction) Inter2->Step3 ProductFree 3-(Aminomethyl)- cyclobutanol (Free Base) Step3->ProductFree Step4 HCl / Dioxane ProductFree->Step4 Final 3-(Aminomethyl)- cyclobutanol HCl Step4->Final

Caption: Step-by-step synthetic pathway from commercially available starting material to the final HCl salt.

Applications in Medicinal Chemistry

Bioisosterism and Fsp3

The 3-(aminomethyl)cyclobutanol scaffold is a premier tool for increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a metric directly correlated with improved clinical success rates due to higher solubility and lower promiscuity.

Comparison of Linker Properties:

PropertyPhenyl Linker (1,4)n-Propyl ChainTrans-Cyclobutane
Geometry Planar, RigidFlexible, FloppyPuckered, Rigid
Distance (Å) ~5.8 ÅVariable (3.5–6.0 Å)~5.5–6.0 Å
Fsp3 Contribution 0.01.01.0
Metabolic Risk Low (unless substituted)High (oxidation)Low (ring strain prevents oxidation)
Water Solubility LowLowHigh (Polar functionality)
Case Study: Peptidomimetics

In the design of analogs for peptides like Angiotensin (1-7) , replacing flexible amino acid residues with cyclobutane amino acids (or their reduced amino-alcohol counterparts) restricts the conformational ensemble. This entropic advantage can lead to higher binding affinity by reducing the energy penalty upon binding to the receptor [1].

Fragment-Based Drug Discovery (FBDD)

The HCl salt is small (MW ~137.6 g/mol ), highly soluble, and possesses distinct vectors, making it an ideal "fragment" for initial screening. It allows for rapid "growth" in two directions:

  • Amine acylation/alkylation: Extension into solvent-exposed regions.

  • Alcohol functionalization: Ether formation or oxidation to ketone for reductive amination.

Handling & Stability

  • Hygroscopicity: The free base is hygroscopic and can absorb CO2 from the air to form carbamates. The hydrochloride salt is the preferred form for storage, remaining stable at room temperature in a desiccator.

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane or hexanes.

  • Stereochemical Integrity: The cyclobutane ring is stable to standard acidic and basic conditions. However, harsh conditions (e.g., extreme heat with strong Lewis acids) could theoretically induce ring opening or isomerization, though this is rare in standard medicinal chemistry transformations.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. (2022).[8] Discusses the role of cyclobutanes in restricting conformation and improving metabolic stability.

  • Synthesis and Physical-Chemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. (2015). Provides foundational chemistry for substituted cyclobutane amines and their handling.[9]

  • Construction of Complex Cyclobutane Building Blocks. Organic Letters. (2021). Details advanced methods for assembling complex cyclobutane scaffolds.

  • 3-Oxocyclobutanecarboxylic acid (Starting Material Data). PubChem. Physical properties and safety data for the primary precursor.

  • Enamine Building Blocks. Enamine. Leading supplier and researcher in conformationally restricted building blocks (Reference for general availability and industrial relevance).

Sources

Foundational

The Aminomethyl Group in Cyclobutanol Derivatives: A Gateway to Molecular Complexity and Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of the Strained Ring and the Versatile Amine The cyclobutane ring, a motif once considered a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring and the Versatile Amine

The cyclobutane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its unique, puckered three-dimensional structure provides a rigid framework that can orient pharmacophoric groups in a precise manner, offering advantages in potency, selectivity, and pharmacokinetic profiles.[1][2] When functionalized with both a hydroxyl and an aminomethyl group, the resulting cyclobutanol derivatives become exceptionally versatile building blocks, poised for a variety of chemical transformations. The reactivity of the aminomethyl group, in particular, serves as a gateway to diverse molecular architectures, including ring-expanded systems and other complex carbocycles.

This technical guide provides a comprehensive overview of the reactivity of the aminomethyl group in cyclobutanol derivatives. It is intended for researchers and drug development professionals seeking to leverage these unique scaffolds in their synthetic endeavors. We will delve into the mechanistic underpinnings of key reactions, provide practical experimental insights, and explore the applications of these compounds in the pursuit of novel therapeutics.

The Tiffeneau-Demjanov Rearrangement: A Classic Ring Expansion with Modern Applications

The Tiffeneau-Demjanov rearrangement is a cornerstone reaction of 1-aminomethyl-cycloalkanols, providing a reliable method for one-carbon ring expansion to yield a cycloketone.[3][4] This transformation is particularly effective for the expansion of strained four-membered rings into the more stable five-membered cyclopentanone system.[5][6]

Mechanism of the Tiffeneau-Demjanov Rearrangement

The reaction is initiated by the diazotization of the primary aminomethyl group with nitrous acid, which is typically generated in situ from sodium nitrite and a protic acid.[6] The resulting unstable diazonium salt readily loses nitrogen gas to form a primary carbocation. This is followed by a 1,2-alkyl shift, where a carbon from the cyclobutane ring migrates to the electron-deficient center, leading to the formation of a more stable tertiary carbocation. This ring expansion is the key step of the rearrangement. Finally, the resulting oxonium ion is deprotonated to yield the cyclopentanone product.[4]

Tiffeneau_Demjanov cluster_0 Diazotization cluster_1 Carbocation Formation cluster_2 Ring Expansion (1,2-Alkyl Shift) cluster_3 Deprotonation Reactant R-CH(NH2)-C(OH)R'R'' DiazoniumSalt R-CH(N2+)-C(OH)R'R'' Reactant->DiazoniumSalt H+ NitrousAcid HNO2 PrimaryCarbocation R-CH+-C(OH)R'R'' DiazoniumSalt->PrimaryCarbocation - N2 TertiaryCarbocation Ring-Expanded Carbocation PrimaryCarbocation->TertiaryCarbocation Product Cyclopentanone TertiaryCarbocation->Product - H+

Caption: Mechanism of the Tiffeneau-Demjanov Rearrangement.

Stereochemical Considerations

The stereochemistry of the starting cyclobutanol can significantly influence the outcome of the Tiffeneau-Demjanov rearrangement. The migration of the alkyl group is often stereospecific, with the migrating group retaining its configuration.[4] The relative orientation of the aminomethyl and hydroxyl groups, as well as other substituents on the cyclobutane ring, can dictate which of the adjacent ring carbons migrates, leading to different regioisomers.

Experimental Protocol: Tiffeneau-Demjanov Rearrangement of 1-(Aminomethyl)cyclobutanol Hydrochloride

This protocol provides a general procedure for the ring expansion of 1-(aminomethyl)cyclobutanol.

Materials:

  • 1-(Aminomethyl)cyclobutanol hydrochloride

  • Sodium nitrite (NaNO₂)

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(aminomethyl)cyclobutanol hydrochloride in a mixture of acetic acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite in water to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude cyclopentanone product.

  • Purify the product by column chromatography on silica gel.

SubstrateProductYield (%)Reference
1-(Aminomethyl)cyclobutanolCyclopentanone70-85[6]
1-(Aminomethyl)-2-methylcyclobutanol2-MethylcyclopentanoneVaries with stereochemistry[4]
1-(Aminomethyl)-3-phenylcyclobutanol3-PhenylcyclopentanoneVaries with stereochemistry[4]

Beyond Ring Expansion: Alternative Reactivity of the Aminomethyl Group

While the Tiffeneau-Demjanov rearrangement is a dominant reaction pathway, the aminomethyl group in cyclobutanol derivatives can participate in a range of other transformations, particularly when the reaction conditions are altered or when the amine is protected.

Protecting Group Strategies: Enabling Diverse Transformations

The use of protecting groups is crucial for unlocking the full synthetic potential of aminomethyl cyclobutanol derivatives. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the amine functionality due to its stability under a wide range of conditions and its facile removal under acidic conditions.[7]

Experimental Protocol: Boc Protection of 1-(Aminomethyl)cyclobutanol

Materials:

  • 1-(Aminomethyl)cyclobutanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-(aminomethyl)cyclobutanol in dichloromethane.

  • Add triethylamine to the solution.

  • Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Boc-protected product can often be used without further purification.

Experimental Protocol: Boc Deprotection

Materials:

  • Boc-protected aminomethyl cyclobutanol derivative

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

Procedure (using HCl in dioxane):

  • Dissolve the Boc-protected compound in a minimal amount of a suitable solvent or use it neat.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.[3]

  • Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration.[3]

With the amine protected, the hydroxyl group becomes the primary site for further functionalization. Alternatively, protection of the hydroxyl group allows for selective reactions at the aminomethyl position.

N-Alkylation and N-Arylation

The protected or unprotected aminomethyl group can undergo N-alkylation or N-arylation reactions to introduce further diversity. Reductive amination and transition metal-catalyzed cross-coupling reactions are common methods to achieve these transformations.[8][9]

N_Alkylation_Workflow Start Aminomethyl Cyclobutanol Protect Protect Amine (e.g., Boc) Start->Protect React_OH React at Hydroxyl Group Protect->React_OH Deprotect Deprotect Amine React_OH->Deprotect N_Alkylate N-Alkylation/Arylation Deprotect->N_Alkylate Final_Product Functionalized Derivative N_Alkylate->Final_Product

Caption: General workflow for functionalization.

Ring-Retaining Carbonylation Reactions

Recent advancements have demonstrated that under specific catalytic conditions, the cyclobutane ring can be preserved during functionalization. For instance, a ligand-controlled, palladium-catalyzed aminocarbonylation of cyclobutanols allows for the synthesis of cyclobutanecarboxamides without ring expansion.[8] This methodology offers a powerful alternative for incorporating the cyclobutane scaffold into more complex molecules while retaining its inherent structural features.[8]

Applications in Drug Discovery and Medicinal Chemistry

The unique conformational constraints and sp³-rich character of cyclobutane derivatives make them highly attractive in drug design.[1] The aminomethyl cyclobutanol motif, in particular, can serve as a versatile pharmacophore, enabling interactions with biological targets and providing a scaffold for further optimization.

Cyclobutane Derivatives as Bioisosteres and Conformational Scaffolds

Cyclobutane rings are often used as bioisosteres for other groups, such as phenyl rings or gem-dimethyl groups, to improve metabolic stability or modulate binding affinity.[1] The rigid nature of the cyclobutane core helps to lock the conformation of a molecule, reducing the entropic penalty upon binding to a target protein.

Examples in Drug Development

While direct examples of marketed drugs containing the aminomethylcyclobutanol moiety are not abundant, the broader class of cyclobutane-containing compounds has seen significant success. For instance, cyclobutane derivatives are found in antiviral nucleoside analogues and kinase inhibitors.[2][10] The synthetic methodologies discussed in this guide provide the tools to explore the chemical space around the aminomethyl cyclobutanol scaffold for the development of new therapeutic agents. For example, the synthesis of cyclobutane-containing kinase inhibitors often involves the strategic functionalization of a pre-formed cyclobutane core.

Conclusion and Future Outlook

The reactivity of the aminomethyl group in cyclobutanol derivatives offers a rich and diverse landscape for synthetic exploration. From the classic Tiffeneau-Demjanov ring expansion to modern catalytic methods that preserve the four-membered ring, chemists have a powerful toolkit to manipulate these strained systems. The strategic use of protecting groups further expands the possibilities for selective functionalization. As the demand for novel, three-dimensional molecular architectures in drug discovery continues to grow, the aminomethyl cyclobutanol scaffold is poised to play an increasingly important role. Future research in this area will likely focus on the development of new stereoselective methodologies, the exploration of novel reaction pathways, and the application of these versatile building blocks in the synthesis of next-generation therapeutics.

References

  • Demjanov, N. J. Chem. Ber.1903, 36, 1589–1598.
  • Tiffeneau, M.; Weill, P.; Tchoubar, B. C. R. Acad. Sci.1937, 205, 54–56.
  • Smith, P. A. S.; Baer, D. R. Org. React.1960, 11, 157–188.
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier: Amsterdam, The Netherlands, 2005.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, USA, 2014.
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Lee-Ruff, E. Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Org. Chem. Curr. Res.2018, 7.
  • de Meijere, A.; Kozhushkov, S. I.; Khlebnikov, A. F. Cyclobutane Derivatives in Organic Synthesis. Chem. Rev.2003, 103, 1485–1536.
  • Wikipedia. Tiffeneau–Demjanov rearrangement. [Link]

  • Zhang, C., et al. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Jung, M. E., et al. Synthesis and Antiviral Activity of Enantiomeric Forms of Cyclobutyl Nucleoside Analogs. J. Med. Chem.1992, 35, 457–465.
  • André, V., et al. A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Tetrahedron2013, 69, 3571-3576.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Gunanathan, C.; Milstein, D. Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angew. Chem. Int. Ed.2010, 49, 8661-8664.
  • D'hooghe, M.; De Kimpe, N. Stereoselective Synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. Molecules2013, 18, 15520-15549.

Sources

Protocols & Analytical Methods

Method

Introduction: The "Escape from Flatland" via Constrained Scaffolds

Topic: 3-(Aminomethyl)cyclobutanol Derivatives in Drug Discovery Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists In modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Aminomethyl)cyclobutanol Derivatives in Drug Discovery Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D), sp³-rich architectures is a critical strategy to improve physicochemical properties and clinical success rates. The 3-(aminomethyl)cyclobutanol scaffold represents a high-value "3D-linker" and pharmacophore bioisostere.

Unlike flexible alkyl chains, the cyclobutane ring introduces conformational restriction , reducing the entropic penalty of binding. Unlike phenyl rings, it increases the fraction of sp³ hybridized carbons (


), which correlates with improved solubility and reduced promiscuity.

Key Functional Advantages:

  • Vector Control: The cis and trans isomers provide distinct, rigid exit vectors (approx. 120° vs. 180° projection) for the amine and hydroxyl groups.

  • Metabolic Stability: The cyclobutane ring is generally metabolically robust compared to flexible propyl/butyl chains which are prone to oxidative metabolism.

  • Bioisosterism: It serves as a saturated bioisostere for 1,3-disubstituted benzenes or piperidines, often improving metabolic stability and water solubility.

Structural Biology & Design Principles

The utility of 3-(aminomethyl)cyclobutanol lies in its stereochemistry. The cyclobutane ring is not planar; it exists in a "puckered" conformation (butterfly shape) to relieve torsional strain. This puckering dictates the spatial orientation of substituents.

Vector Analysis & Isomer Selection
  • Cis-Isomer: The amine and hydroxyl groups project towards the same face. This mimics a "U-shape" or acute angle geometry, useful for chelating motifs or inducing turns in peptide mimetics.

  • Trans-Isomer: The groups project to opposite faces, mimicking an extended, linear geometry (pseudo-linear linker). This is ideal for PROTAC linkers or spanning distant binding pockets.

Visualizing the Decision Logic

DesignLogic Start Target Binding Pocket Analysis Geometry Required Vector Angle? Start->Geometry Linear Extended/Linear (>160°) (e.g., PROTAC Linker) Geometry->Linear Long Distance Turn Acute/Turn (<120°) (e.g., Macrocyclization) Geometry->Turn Loop/Turn Trans Select TRANS-Isomer (Pseudo-diequatorial) Linear->Trans Cis Select CIS-Isomer (Pseudo-axial/equatorial) Turn->Cis Validation Validate via NMR (NOESY) & X-ray Crystallography Trans->Validation Cis->Validation

Figure 1: Decision tree for selecting cis vs. trans 3-(aminomethyl)cyclobutanol isomers based on pharmacophore vector requirements.

Synthetic Protocols

Here we detail two primary routes: a standard reductive amination for library generation and a stereoselective route for scale-up.

Protocol A: Reductive Amination (Library Scale)

Objective: Rapid derivatization of the amine moiety from the commercially available 3-hydroxycyclobutanecarbaldehyde or equivalent ketone precursors.

Materials:

  • Substrate: 3-oxocyclobutanecarbonitrile (converted to amine) or protected 3-(aminomethyl)cyclobutanone.

  • Reagents: Sodium triacetoxyborohydride (STAB), Acetic acid (AcOH), DCM/THF.

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve the amine partner (

      
      , 1.0 equiv) and 3-oxocyclobutanol derivative (1.0 equiv) in anhydrous DCE or THF (0.1 M).
      
    • Add AcOH (1-2 equiv) to catalyze imine formation. Stir at RT for 1 hour.

  • Reduction:

    • Add

      
       (1.5 equiv) in one portion.
      
    • Stir at RT for 4–16 hours under

      
       atmosphere.
      
  • Workup:

    • Quench with sat.

      
      . Extract with DCM (3x).
      
    • Dry organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Isolate products via reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid).

    • Note: This method often yields a mixture of cis/trans isomers (typically 1:1 to 3:1 ratios depending on steric bulk). Separation is required.

Protocol B: Stereoselective Synthesis via [3+1] Cycloaddition

Objective: Accessing highly substituted, stereodefined cyclobutanols. This advanced method utilizes epihalohydrins.

Mechanism: Reaction of 1,1-diborylalkanes with epihalohydrins.[1][2]

Workflow:

  • Lithiation: Treat 1,1-bis(pinacolboronato)methane with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C in THF to generate the

    
    -lithio boron species.
    
  • Addition: Add epibromohydrin (chiral or racemic) slowly.

  • Cyclization: Warm to 0°C. The intermediate undergoes intramolecular nucleophilic substitution to close the cyclobutane ring.

  • Oxidation: Treat the resulting boryl-cyclobutane with

    
     to convert the C-B bond to the C-OH alcohol with retention of configuration.
    

Physicochemical Profiling & Data

The incorporation of the cyclobutane ring significantly alters the physicochemical landscape of a drug candidate compared to aromatic analogs.

Table 1: Comparative Properties of Linker Motifs

PropertyPhenyl Linker (Para)Cyclohexyl (Trans)Cyclobutanol (Trans) Impact
Hybridization

(Planar)

(Chair)

(Puckered)
Escape from flatland
LogP (Lipophilicity) HighHighModerate/Low Improved Solubility
Water Solubility LowLowHigh H-bond donor/acceptor (OH)
Metabolic Liability CYP oxidation (ring)Oxidative metabolismLow Ring strain reduces oxidation
Vector Angle 180°~180°~160-170° Unique geometry

Application Workflow: Scaffold Hopping

When replacing a piperazine or phenyl ring with 3-(aminomethyl)cyclobutanol, a systematic validation workflow is required to ensure bioactivity is maintained while properties are improved.

Workflow Hit Aromatic Hit (High LogP, Poor Sol) Design Design Bioisostere (Cyclobutanol Core) Hit->Design Scaffold Hop Synth Parallel Synthesis (Cis & Trans Isomers) Design->Synth Screen Potency Screen (Biochemical Assay) Synth->Screen ADME ADME Profiling (LMs, Sol, Perm) Screen->ADME Active Isomers ADME->Hit Iterative Opt.

Figure 2: Scaffold hopping workflow integrating 3-(aminomethyl)cyclobutanol to optimize lead compounds.

Case Study Insight: In the development of Integrin


 antagonists , researchers replaced a flexible alkyl chain with a cyclobutane scaffold. The trans-isomer maintained the necessary distance between the basic arginine mimetic and the acidic aspartate mimetic, while the rigidification reduced the entropic cost of binding, resulting in high affinity and improved metabolic stability compared to the linear analog.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2018). Conformationally Restricted Amines in Drug Discovery. Enamine/ChemRxiv. Link

  • Fawcett, A., et al. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.[1][2] Chemical Science. Link

  • Wilsily, A., et al. (2022).[3] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Link

  • Gao, Y., et al. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mitsunobu Reaction Conditions for Cyclobutanol Inversion

Welcome to the technical support center for the Mitsunobu reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the stereochemical inversion of cyclobutanol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mitsunobu reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the stereochemical inversion of cyclobutanol and other challenging secondary alcohols. Here, we will delve into the mechanistic nuances of the reaction and provide practical, field-proven solutions to common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the application of the Mitsunobu reaction for the inversion of cyclobutanol.

Q1: What is the fundamental principle of the Mitsunobu reaction for alcohol inversion?

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including esters, ethers, and azides, upon treatment with a nucleophile in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1] The reaction is renowned for proceeding with a clean inversion of stereochemistry at the alcohol's carbon center, which is a consequence of an Sₙ2-type mechanism.[2][3][4] This makes it an invaluable tool for the controlled inversion of chiral alcohols.[5]

Q2: Why is the inversion of cyclobutanol particularly challenging?

Cyclobutanol, being a sterically hindered secondary alcohol, presents challenges for the Mitsunobu reaction.[6][7] The steric bulk around the hydroxyl group can impede the approach of the nucleophile, slowing down the desired Sₙ2 reaction and potentially leading to lower yields and competing side reactions.[6]

Q3: What are the standard reagents for a Mitsunobu reaction, and are there alternatives for hindered substrates like cyclobutanol?

The classic Mitsunobu cocktail consists of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). However, for sterically demanding substrates, modifications to these reagents can be beneficial.

  • Azodicarboxylates: While DEAD and DIAD are common, other reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be advantageous as its corresponding betaine intermediate is a stronger base, which can be helpful for less acidic nucleophiles.[1] Di-(4-chlorobenzyl)azodicarboxylate (DCAD) is another alternative, where the hydrazine byproduct is easily removed by filtration.[1]

  • Phosphines: Polymer-supported triphenylphosphine can be used to simplify the removal of the phosphine oxide byproduct through filtration.[1][8] For specific applications, other phosphines like (cyanomethylene)trimethylphosphorane (CMMP) have been developed.[1][9]

Q4: How does the choice of nucleophile impact the reaction with cyclobutanol?

The nucleophile's acidity and steric profile are critical. The nucleophile should ideally have a pKa ≤ 15 to be readily deprotonated by the intermediate formed from the phosphine and azodicarboxylate.[1][4] For sterically hindered alcohols like cyclobutanol, using a more acidic nucleophile can significantly improve yields. A notable example is the use of 4-nitrobenzoic acid instead of benzoic acid, which has been shown to enhance the inversion of hindered alcohols.[7][10]

Q5: What are the primary byproducts of the Mitsunobu reaction, and how can they be removed?

A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[8][11] These byproducts can often complicate product purification.[11] Strategies for their removal include:

  • Crystallization: TPPO can sometimes be crystallized from the reaction mixture.

  • Chromatography: Flash column chromatography is a common method for purification.

  • Polymer-supported reagents: Using a polymer-bound triphenylphosphine allows for the easy removal of the phosphine oxide by filtration.[8][12]

  • Alternative reagents: Employing reagents like DCAD leads to a hydrazine byproduct that can be precipitated and filtered off.[1]

  • Chemical treatment: The use of specific phosphines with basic handles, such as diphenyl(2-pyridyl)phosphine, allows for the removal of the corresponding oxide by an acidic wash.[13]

Section 2: Troubleshooting Guide for Cyclobutanol Inversion

This guide provides a structured approach to troubleshooting common issues encountered during the Mitsunobu inversion of cyclobutanol.

Issue 1: Low or No Inversion of Cyclobutanol

Possible Cause Troubleshooting Step Scientific Rationale
Insufficiently acidic nucleophile Switch to a more acidic nucleophile, such as 4-nitrobenzoic acid.[10]A more acidic nucleophile is more readily deprotonated, increasing the concentration of the active nucleophile for the Sₙ2 displacement. For hindered alcohols, this can be the rate-limiting factor.[7][10]
Steric hindrance Increase the reaction temperature and/or extend the reaction time.[10]For sterically hindered substrates, the activation energy for the Sₙ2 step is higher. Providing more thermal energy can help overcome this barrier.[6]
Suboptimal solvent Use a nonpolar aprotic solvent like THF or toluene instead of more polar options.Nonpolar solvents have been shown to favor the desired product formation and minimize competitive side reactions.[6]
Reagent decomposition Ensure that the azodicarboxylate (DEAD/DIAD) is of high quality and added slowly to a cooled solution.Azodicarboxylates can be thermally unstable. Slow addition at 0 °C minimizes decomposition and controls any exotherm.[10]
Troubleshooting Workflow: Low Inversion

Caption: Workflow for troubleshooting low inversion in Mitsunobu reactions.

Issue 2: Formation of Elimination Byproducts (Cyclobutene Derivatives)

Possible Cause Troubleshooting Step Scientific Rationale
High reaction temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C and slowly warm to room temperature).Elimination reactions (E2) are often favored at higher temperatures. Keeping the temperature low can favor the desired Sₙ2 pathway.
Strongly basic conditions Use a less basic azodicarboxylate if possible, or ensure the nucleophile is sufficiently acidic to be deprotonated without creating an overly basic environment.The betaine intermediate formed from the phosphine and azodicarboxylate is basic. If this intermediate is too basic, it can promote elimination.

Issue 3: Difficult Purification of the Inverted Product

Possible Cause Troubleshooting Step Scientific Rationale
Co-elution with byproducts Use polymer-supported triphenylphosphine.The resulting polymer-bound phosphine oxide can be removed by simple filtration, significantly simplifying the workup.[8][12]
Co-elution with byproducts Employ an alternative azodicarboxylate like DCAD.The hydrazine byproduct of DCAD can be precipitated and removed by filtration.[1]
Residual starting material Drive the reaction to completion by using a slight excess of the phosphine and azodicarboxylate (1.2-1.5 equivalents).Ensuring complete consumption of the starting alcohol will simplify the purification of the product.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Mitsunobu Inversion of a Hindered Secondary Alcohol (e.g., Cyclobutanol Derivative)

This protocol is adapted from a procedure for the inversion of menthol, a sterically hindered secondary alcohol.[10]

  • Preparation: In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve the cyclobutanol derivative (1.0 eq.), 4-nitrobenzoic acid (1.5-2.0 eq.), and triphenylphosphine (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-2.0 eq.) dropwise, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently warmed (e.g., to 40 °C).[10]

  • Workup:

    • Once the reaction is complete, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and back-extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue can be purified by flash column chromatography on silica gel to yield the inverted 4-nitrobenzoate ester.

    • Alternatively, to remove the bulk of the byproducts before chromatography, the crude residue can be suspended in a minimal amount of cold diethyl ether, and hexane can be slowly added to precipitate the triphenylphosphine oxide and the reduced azodicarboxylate.[10] The solid is then filtered off, and the filtrate is concentrated and purified by chromatography.

  • Hydrolysis: The resulting inverted ester can be hydrolyzed under standard basic conditions (e.g., NaOH or K₂CO₃ in methanol/water) to afford the inverted cyclobutanol.

Visualizing the Mitsunobu Mechanism

Mitsunobu_Mechanism cluster_activation Activation Phase PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Phosphonium_Salt Alkoxyphosphonium Salt Betaine->Phosphonium_Salt + R'COOH - R'COO⁻ Pronucleophile R'COOH Inverted_Product Inverted Ester Phosphonium_Salt->Inverted_Product TPPO TPPO Phosphonium_Salt->TPPO Alcohol R-OH (Cyclobutanol) Alcohol->Phosphonium_Salt + Nucleophile R'COO⁻ Nucleophile->Inverted_Product Sₙ2 attack

Caption: Simplified mechanism of the Mitsunobu reaction.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Croll, D. C., & Kwon, O. (2023). Mechanism of the Mitsunobu Reaction. eScholarship, University of California. [Link]

  • Dodge, J. A., & Nissen, J. S. (1998). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 75, 198. [Link]

  • Chem-Station. (2014). Mitsunobu Reaction. [Link]

  • Croll, D. C., & Kwon, O. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Molecules, 29(1), 249. [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • Professor Dave Explains. (2024). Mitsunobu Reaction. [Link]

  • Organic Chemistry Data. Mitsunobu Reaction - Common Conditions. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

Sources

Optimization

Side product formation in the synthesis of 3-borylated cyclobutanols

Status: Operational Ticket Focus: Side Product Formation & Mitigation Strategies Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Mechanistic Context The Challenge: The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Side Product Formation & Mitigation Strategies Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Context

The Challenge: The synthesis of 3-borylated cyclobutanols represents a high-value challenge in medicinal chemistry. These scaffolds act as rigid,


-rich bioisosteres for aromatic rings, offering unique vectors for drug functionalization.[1][2] However, the formation of the cyclobutane ring—particularly with both boron and hydroxyl handles—is thermodynamically fighting against ring strain (~26 kcal/mol).

The Primary Route (The "Gold Standard"): This guide focuses on the Formal [3+1] Cycloaddition strategy (pioneered by the Rousseaux group and others), which reacts 1,1-diborylalkanes (C1 synthons) with epihalohydrins (C3 synthons). This method is generally superior to direct functionalization of bicyclo[1.1.0]butanes (BCBs) for accessing the specific alcohol motif directly.

The Mechanistic Battlefield: The reaction relies on a delicate cascade:

  • Lithiation: Generation of an

    
    -boryl carbanion.
    
  • Epoxide Opening: Nucleophilic attack on the epihalohydrin.

  • Ring Closure: Intramolecular displacement of the halide (the critical step).

Failure Points: If Step 3 is slower than competing pathways, you will encounter the side products detailed below.

Diagnostic Visualizer: The Failure Pathways

The following diagram maps the kinetic divergence points where your reaction likely failed. Use this to identify which side product you have isolated.

ReactionPathways Start 1,1-Diborylalkane + Epihalohydrin Inter1 Intermediate A: Alkoxide (Open Chain) Start->Inter1 1. Lithiation 2. Epoxide Opening Target TARGET: 3-Borylated Cyclobutanol Inter1->Target Path A: Cyclization (Fast intramolecular SN2) SP1 Side Product 1: Acyclic Substitution (No Cyclization) Inter1->SP1 Path B: Protonation (Quench before closure) SP2 Side Product 2: Semipinacol Rearrangement (Cyclobutanone/Aldehyde) Inter1->SP2 Path C: 1,2-Shift (Lewis Acid / Thermal) SP3 Side Product 3: Protodeboronated Cyclobutanol Target->SP3 Path D: Workup instability (Silica/Base)

Figure 1: Mechanistic divergence in [3+1] cycloaddition. Green path indicates success; Red paths indicate specific failure modes.

Troubleshooting Modules: Side Product Analysis

Module A: The "Open-Chain" Impurity (Acyclic Substitution)

Symptom: You isolate a linear chain containing both the boron and the halide (or a hydrolyzed alcohol), but no ring.

  • Observed Mass: M+2 (if halide retained) or M - HX (if eliminated but not cyclized).

Root Cause: The intramolecular ring closure (Step 3) failed to outcompete the reaction quench or protonation. The intermediate alkoxide (Inter1 in Fig 1) was too stable or the leaving group was too poor.

Corrective Protocol:

  • Leaving Group Hierarchy: Switch from Epichlorohydrin to Epibromohydrin . The bromide is a better leaving group, accelerating the rate-determining cyclization step (

    
    ).
    
  • Temperature Control: Ensure the reaction warms to 0 °C or Room Temperature before quenching. The initial lithiation is at -78 °C, but cyclization requires thermal energy to overcome the strain barrier.

  • Counter-Cation Effect: If using LiTMP or LDA, the Lithium cation acts as a Lewis acid, coordinating the epoxide oxygen. Ensure you are not using sequestering agents (like DMPU) during the cyclization phase unless necessary, as naked anions might protonate faster than they cyclize if any proton source is present.

Module B: The Rearrangement Trap (Semipinacol)

Symptom: You isolate a ketone or aldehyde (often a cyclobutanone or a contracted ring).

  • Spectral Signature: Strong C=O stretch in IR (~1700-1740 cm⁻¹); loss of the alcohol O-H signal.

Root Cause: The intermediate alkoxide underwent a 1,2-hydride or 1,2-alkyl shift (Semipinacol rearrangement) instead of displacing the halide. This is often triggered by Lewis Acidic conditions or excessive stabilization of the carbocationic character at the adjacent carbon.

Corrective Protocol:

  • Zinc Additives: If using ZnCl₂ or similar additives to activate the epoxide, reduce the loading . High Lewis acidity promotes carbocation formation, which favors rearrangement over

    
     displacement.
    
  • Substrate Sterics: If your 1,1-diborylalkane is heavily substituted (e.g., bulky aryl groups), the steric hindrance retards the

    
     attack (cyclization), allowing the rearrangement pathway to take over.
    
    • Fix: Increase dilution to favor intramolecular processes or switch to a less bulky boronyl ligand (e.g., Bneopentyl vs Bpin) if possible to reduce steric clash.

Module C: The "Missing Boron" (Protodeboronation)

Symptom: You isolate a cyclobutanol, but the Bpin group is gone (replaced by H).

  • Spectral Signature: Loss of the B-C signal in ¹¹B NMR; appearance of a new proton signal in ¹H NMR.

Root Cause: Cyclobutyl boronates are inherently sensitive. The strain of the ring increases the


-character of the C-B bond, making it more susceptible to heterolytic cleavage, especially during basic workup or silica chromatography.

Corrective Protocol:

  • Chromatography Hygiene:

    • Do NOT use standard acidic silica gel.

    • Use: Neutralized silica (pre-treated with 1-2% Et₃N) or Florisil.

    • Eluent: Avoid alcohols (MeOH/EtOH) in the eluent if possible, as they can facilitate transesterification and subsequent deborylation.

  • Oxidative Workup Caution: If your goal is to oxidize the other handle (if applicable), use mild oxidants (e.g., NaBO₃·4H₂O) rather than harsh NaOH/H₂O₂ conditions, which can attack the C-B bond in strained systems.

Optimized Experimental Protocol

This protocol is designed to minimize the side products listed above, based on the Rousseaux [3+1] methodology.

StepParameterSpecificationRationale
1. Reagents Nucleophile 1,1-bis(pinacolboronato)ethane (1.0 equiv)The C1 synthon.
Base LiTMP (1.1 equiv)Non-nucleophilic base prevents attack on Bpin.
Electrophile Epibromohydrin (1.2 equiv)Critical: Bromide > Chloride for faster cyclization (Avoids Module A failure).
2. Conditions Solvent THF (0.1 M)Anhydrous. Concentration affects cyclization rate.
Temp 1 -78 °C (30 min)Lithiation phase. Low temp prevents B-migration.
Temp 2 Warm to 0 °C (2-4 h)Critical: Cyclization phase. Must provide energy to close the ring.
3. Workup Quench Sat. NH₄Cl (Cold)Mild quench prevents acid-catalyzed rearrangement.
4. Purification Stationary Phase Buffered Silica Slurry silica in Hexane + 1% Et₃N before loading.
Data Table: Leaving Group Impact on Yield

Comparison of electrophiles in the synthesis of 3-phenyl-3-borylcyclobutanol.

ElectrophileLeaving Group (LG)Yield (%)Major Side Product
EpichlorohydrinCl⁻45-55%Acyclic chlorohydrin (Module A)
Epibromohydrin Br⁻ 78-85% None (Trace rearrangement)
EpibromohydrinBr⁻ (w/ excess ZnCl₂)30%Cyclobutanone (Module B)

Frequently Asked Questions (FAQ)

Q: Can I use this method to make 3,3-disubstituted cyclobutanols? A: Yes. By using a substituted 1,1-diborylalkane (e.g., 1,1-diboryl-1-phenylethane), you generate a quaternary center at the 3-position. Note that steric bulk at this position slightly slows cyclization, so ensure you allow sufficient time at 0 °C.

Q: Why am I seeing low diastereoselectivity (cis/trans mixtures)? A: The [3+1] cycloaddition is generally highly diastereoselective (often >20:1 dr) because the ring closure is controlled by the transition state that minimizes steric clash between the Bpin group and the alkoxide substituents. If you see low dr, check your starting material purity. Impure epibromohydrin (racemic vs. chiral) will affect optical purity, but cis/trans relative stereochemistry is usually intrinsic to the mechanism.

Q: I want to use the Bicyclo[1.1.0]butane (BCB) ring-opening route instead. Is that better? A: Generally, no—not for cyclobutanols.

  • BCB Route: Excellent for 1,3-disubstituted cyclobutanes (e.g., aryl/sulfonyl). To get the alcohol, you would need to perform a radical addition of an oxygen species (e.g., TEMPO) and a boron species. This is often less efficient and prone to "butterfly" polymerization of the BCB.

  • [3+1] Route: Installs the Oxygen and Boron in the ring-forming step. It is more convergent for this specific target.

Q: My product decomposes on the NMR scale. Why? A: CDCl₃ is often acidic due to DCl formation. Filter your NMR solvent through basic alumina or use C₆D₆ (Benzene-d6). Boron-substituted small rings are acid-sensitive.

References

  • McDonald, T. R., & Rousseaux, S. A. L. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives.[3][4][5] Chemical Science, 14, 963–969.[6]

  • Fawcett, A., et al. (2016). Aggarwal Group. Stereospecific functionalization of boronic esters. Nature, 539, 468. (Context on 1,1-diborylalkane reactivity).

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[7] Journal of the American Chemical Society, 139(37), 13156–13165.

  • Burke, M. D., et al. (2014). Slow Release of Unstable Boronic Acids. Nature Chemistry, 6, 810–814.[8] (Strategies for handling unstable boronates).

Sources

Troubleshooting

Troubleshooting low yields in aminocarbonylation of cyclobutanols

Senior Application Scientist Support Log Topic: Troubleshooting Low Yields in C–C Bond Activation/Carbonylation Status: Active Introduction: The "Hidden" Divergence Welcome to the technical support center for cyclobutano...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Support Log Topic: Troubleshooting Low Yields in C–C Bond Activation/Carbonylation Status: Active

Introduction: The "Hidden" Divergence

Welcome to the technical support center for cyclobutanol ring-opening carbonylation. If you are here, you are likely observing one of three frustrating outcomes instead of your desired


-keto amide or linear amide:
  • Isomerization: You isolated a linear ketone or conjugated diene (ring opening without CO incorporation).

  • Rearrangement: You obtained a cyclopentanone or modified ring (Semipinacol pathways).

  • Stagnation: The starting material is untouched, or the catalyst precipitated as Pd-black.

The Core Conflict: Unlike standard Heck aminocarbonylations, this reaction relies on C–C bond activation driven by ring strain release. The critical failure point is almost always the competition between CO insertion (bimolecular, slow) and


-carbon/hydride elimination  (unimolecular, fast).
Diagnostic Phase: Read Your Crude Mixture

Before changing reagents, analyze your crude NMR/GC-MS to categorize the failure mode.

Observation (Crude)DiagnosisThe Mechanistic Flaw
Linear Ketone / Enone "The Leak" The ring opened, but the Alkyl-Pd intermediate underwent protonolysis or

-H elimination before CO could insert.
Cyclopentanone / Ring Contraction "The Detour" Semipinacol rearrangement occurred faster than Pd-oxidative addition. Common in acidic media.
Pd Mirror / Black Precipitate "The Crash" Catalyst decomposition. Likely amine poisoning or insufficient ligand stabilization.
Viscous Oil / Broad NMR Signals "The Chain" Ring-opening polymerization (ROP).[1][2] The amine failed to terminate the chain.
Mechanistic Troubleshooting (The "Why" & "How")
Issue A: "I'm getting ring opening, but no Amide."

Root Cause: The rate of CO insertion (


) is slower than the rate of termination/elimination (

). The Fix: You must bias the kinetics toward capture.
  • Q: Should I just increase CO pressure?

    • A: Yes, but with a caveat. Increasing CO pressure (e.g., from 1 atm to 10–20 bar) is the most direct way to accelerate

      
      . However, excess CO can saturate the Pd center, preventing the initial coordination of the cyclobutanol (especially for vinylcyclobutanols).
      
    • Protocol: Run a pressure ladder: 1 atm

      
       5 bar 
      
      
      
      20 bar. If yield drops at 20 bar, you have inhibited the oxidative addition step.
  • Q: Which ligand favors carbonylation over elimination?

    • A: Switch to bidentate phosphines with wide bite angles.

    • Recommendation: Xantphos or DPEphos .

    • Reasoning: Large bite angle ligands favor reductive elimination of the acyl-Pd species and stabilize the T-shaped acyl-Pd intermediate, preventing

      
      -hydride elimination. Monodentate ligands (
      
      
      
      ) are often too labile and allow isomerization.
Issue B: "The reaction is dead (0% Conversion)."

Root Cause: The activation energy for C–C cleavage is not being met, or the catalyst is poisoned.

  • Q: I'm using free amine (e.g., aniline). Is that a problem?

    • A: Yes. Free amines can bind strongly to Pd(II), forming unreactive resting states (the "amine arrest").

    • The Fix: Use Amine Hydrochloride Salts (e.g.,

      
      ) or add a stoichiometric acid (TsOH).
      
    • Mechanism: This buffers the free amine concentration. The reaction requires the amine to attack the Acyl-Pd species, not bind to the Alkyl-Pd species.

  • Q: My substrate is a simple tertiary cyclobutanol. Why won't it open?

    • A: Simple cyclobutanols lack a "handle." Standard Pd-catalysis usually requires a vinyl or aryl group on the ring (vinylcyclobutanol) to facilitate the initial coordination (forming a

      
      -allyl complex after opening).
      
    • Alternative: If you lack a directing group, switch to Radical Pathways (See Module 5).

Visualizing the Pathway

The diagram below illustrates the critical decision points where the reaction diverges into low-yield side products.

Aminocarbonylation_Troubleshooting Start Cyclobutanol Substrate (Strain Energy) Pd_Complex Pd(II) Coordination Start->Pd_Complex + Pd Catalyst Ring_Open β-Carbon Elimination (Ring Opening) Pd_Complex->Ring_Open Strain Release Alkyl_Pd Alkyl-Pd Intermediate Ring_Open->Alkyl_Pd CO_Insert CO Insertion (Rate Determining for Amide) Alkyl_Pd->CO_Insert High CO Pressure Wide Bite Angle Ligand Beta_H β-Hydride Elimination Alkyl_Pd->Beta_H Low CO Monodentate Ligand Protonolysis Protonolysis Alkyl_Pd->Protonolysis Moisture / Acid Excess Acyl_Pd Acyl-Pd Species CO_Insert->Acyl_Pd Side_Alkene Linear Enone/Diene (Side Product) Beta_H->Side_Alkene Side_Ketone Saturated Ketone (Side Product) Protonolysis->Side_Ketone Product γ-Keto Amide / Linear Amide (Target) Acyl_Pd->Product + Nucleophile (Amine)

Caption: Mechanistic divergence in cyclobutanol activation. Green paths indicate successful carbonylation; Red paths indicate common "low yield" failure modes driven by elimination or protonolysis.

Alternative Pathways (When Pd Fails)

If the Pd-catalyzed polar pathway is intractable (e.g., steric bulk is too high), consider Radical Aminocarbonylation .

  • Method: Photoredox or Mn-mediated opening.

  • Mechanism: Single Electron Transfer (SET) generates a cyclobutyloxy radical

    
     homolytic 
    
    
    
    -scission
    
    
    distal carbon radical
    
    
    CO trapping (or isocyanate trapping).
  • Advantage: Less sensitive to steric hindrance at the alcohol center; avoids

    
    -hydride elimination issues.
    
Standard Optimization Protocol

Do not guess. Run this 4-vial screen to identify the limiting factor.

Base Conditions:

  • Substrate: 0.2 mmol

  • Pd Source:

    
     (5 mol%)
    
  • Solvent: Toluene or DCE (0.1 M)

  • Temp: 80–100 °C

  • CO: Balloon (1 atm) initially.

VialVariableChange ToPurpose
1 Ligand Xantphos (7 mol%)Test if wide bite angle suppresses isomerization.
2 Ligand

(10 mol%)
Baseline comparison (often fails, but confirms if reaction runs at all).
3 Additive Amine·HCl Salt Test if free amine is poisoning the catalyst.
4 Pressure 10 bar (Vessel) Test if CO insertion is the rate-limiting step.

Interpretation:

  • If Vial 1 works > Vial 2: Isomerization was your killer.

  • If Vial 3 works > Vial 1: Catalyst poisoning was your killer.

  • If Vial 4 works > Vial 1: CO insertion kinetics were too slow.

References
  • Foundational Mechanism (Pd-Catalyzed Ring Opening)

    • Murakami, M., et al. "Palladium-Catalyzed Ring-Opening Carbonylation of Cyclobutanols." Journal of the American Chemical Society, 2002.
  • Vinylcyclobutanol Aminocarbonylation

    • Huang, H., et al. "Synthesis of α-Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols."[3] Organic Letters, 2005.

  • Regiodivergent Strategies (Ligand Control)

    • Zhang, J., et al. "Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides."[4] Nature Communications, 2023.

  • Radical/Photoredox Alternatives

    • Meyer, T., et al. "Manganese-catalyzed ring-opening carbonylation of cyclobutanol derivatives."[5] Tetrahedron Letters, 2019.[5]

    • [5]

  • Polymerization Side Reactions

    • Coty, J., et al. "Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage." Journal of the American Chemical Society, 2024.

Sources

Optimization

Technical Support Center: Enhancing Diastereoselectivity in Cyclobutanol Reactions

Welcome to the technical support center for diastereoselective cyclobutanol reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocon...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereoselective cyclobutanol reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in the synthesis of these valuable four-membered rings. Cyclobutane motifs are increasingly sought after in medicinal chemistry for their ability to act as conformationally restricted scaffolds and non-planar bioisosteres.[1][2][3][4] Achieving precise control over their three-dimensional structure is paramount for modulating biological activity.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and improve the diastereoselectivity of your cyclobutanol reactions.

Part 1: Fundamental Principles Governing Diastereoselectivity

Understanding the core principles that dictate the stereochemical outcome of a reaction is the first step toward troubleshooting and optimization. In cyclobutanol synthesis, particularly through methods like [2+2] cycloadditions, the diastereoselectivity is often determined by the subtle interplay of steric and electronic factors in the transition state.

Key factors influencing diastereoselectivity include:

  • Steric Hindrance: The non-bonded interactions between substituents on the reacting partners often force the molecules to approach each other from the least sterically hindered face. Larger substituents will preferentially occupy positions that minimize these repulsive interactions in the transition state, thus favoring the formation of one diastereomer.[5][6][7]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the chiral environment created by the ligands coordinated to the metal center is a primary driver of stereoselectivity.[1][8][9][10] The ligand's structure can effectively block one face of a prochiral substrate, guiding the reaction pathway to the desired diastereomer.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants introduces a built-in stereocontrol element.[11][12][13] This auxiliary sterically biases the approach of the other reactant, and after the reaction, it can be cleaved to yield the desired enantiomerically enriched product.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which typically leads to the major diastereomer.

    • Solvent: The polarity and coordinating ability of the solvent can influence the geometry and stability of the transition state, thereby affecting the diastereomeric ratio (d.r.).[1]

    • Pressure: For certain cycloadditions, high pressure can improve conversion and, in some cases, influence stereoselectivity.[2]

Part 2: Troubleshooting Guide for Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My [2+2] photocycloaddition is resulting in a low diastereomeric ratio (e.g., close to 1:1). How can I improve this?

Answer: Low diastereoselectivity in photochemical [2+2] cycloadditions is a common challenge, often stemming from insufficient facial differentiation in the excited state.[3][14] Here is a systematic approach to address this issue:

Troubleshooting Workflow for Low Diastereoselectivity

G start Low d.r. in [2+2] Photocycloaddition temp Decrease Reaction Temperature start->temp solvent Screen Solvents (e.g., non-polar vs. polar aprotic) temp->solvent auxiliary Introduce a Chiral Auxiliary solvent->auxiliary sensitizer Change Photosensitizer auxiliary->sensitizer confinement Consider Confined Media (e.g., zeolites) sensitizer->confinement result Improved d.r.? confinement->result end Successful Optimization result->end Yes revisit Re-evaluate Substrate Design result->revisit No

Caption: A step-by-step troubleshooting workflow for low diastereoselectivity.

  • Lower the Reaction Temperature: Reducing the thermal energy of the system can amplify the small energy differences between the diastereomeric transition states. Running the reaction at 0 °C, -20 °C, or even -78 °C can often lead to a significant improvement in the d.r.

  • Solvent Screening: The solvent can influence the conformation of the reactants and the stability of the intermediates.

    • Start with non-polar solvents like hexane or toluene.

    • Test polar aprotic solvents such as acetonitrile or dichloromethane. The change in solvent polarity can alter the reaction pathway.

  • Employ a Chiral Auxiliary: If your substrate allows, attaching a bulky chiral auxiliary can provide excellent stereocontrol.[11][12] Auxiliaries like Evans' oxazolidinones or Oppolzer's sultams are effective at blocking one face of the molecule.

  • Investigate Confinement Effects: Performing the reaction in a constrained environment, such as within the pores of a zeolite, can restrict the possible approach trajectories of the reactants, leading to higher diastereoselectivity.[15]

Question 2: I am using a metal catalyst for a cyclization reaction to form a cyclobutanol, but the selectivity is poor. What are the key parameters to optimize?

Answer: In metal-catalyzed reactions, the catalyst system is the most critical component for inducing diastereoselectivity.

Key Optimization Parameters for Catalytic Reactions

ParameterRationaleRecommended Actions
Ligand The ligand creates the chiral environment around the metal center. Its steric and electronic properties directly influence the facial selectivity.Screen a library of chiral ligands (e.g., BINAP, SEGPHOS, Box, PyBox). Even minor changes to the ligand backbone or substituents can have a large impact.[8]
Metal Precursor The choice of metal and its oxidation state can affect catalytic activity and selectivity.For a given ligand, try different metal sources (e.g., Rh(I), Ir(I), Pd(0)).[1][8]
Solvent Solvents can coordinate to the metal center or influence the solubility and conformation of the catalytic species.Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, toluene, DCM, HFIP). Fluorinated solvents like HFIP have been shown to be crucial in some Rh(III)-catalyzed reactions.[1]
Additives/Co-catalysts Additives can act as activators, scavengers, or modify the catalytic species.In Rh-catalyzed reactions, silver salts (e.g., AgOAc, AgSbF6) are often used as halide scavengers to generate the active catalytic species.[1][2]
Temperature As with photochemical reactions, lower temperatures generally favor higher diastereoselectivity.Titrate the temperature downwards from room temperature to determine the optimal balance between reaction rate and selectivity.
Question 3: My reaction is diastereoselective, but it forms the wrong diastereomer. How can I invert the selectivity?

Answer: Inverting diastereoselectivity requires a fundamental change in the way stereochemical information is relayed during the reaction.

Strategies for Inverting Diastereoselectivity

G sub Problem Wrong Diastereomer Formed strat1 Strategy 1: Modify Catalyst Change Ligand Enantiomer (e.g., (R)-BINAP to (S)-BINAP) Change Metal Center (e.g., Rh to Ir) sub->strat1 Catalytic System strat2 Strategy 2: Modify Substrate Switch Chiral Auxiliary to its Enantiomer Alter Steric Profile of Substrate sub->strat2 Substrate Control strat3 Strategy 3: Change Reaction Mechanism Switch from thermal to photochemical conditions Employ an organocatalyst instead of a metal catalyst sub->strat3 Mechanism

Caption: Decision tree for inverting diastereoselectivity.

  • Change the Ligand Enantiomer: In many catalytic asymmetric reactions, using the opposite enantiomer of the chiral ligand will produce the opposite product diastereomer. For example, switching from (R)-BINAP to (S)-BINAP.

  • Change the Metal Catalyst: Different metals can operate through different mechanisms, leading to alternative stereochemical outcomes. For instance, some iridium-catalyzed cleavages of cyclobutanols proceed through a different mechanism than related rhodium-catalyzed reactions.[8]

  • Switch the Chiral Auxiliary: If you are using a substrate-controlled approach, employing the enantiomer of the chiral auxiliary will typically invert the facial bias and lead to the opposite diastereomer.

  • Alter the Reaction Type: If catalytic and substrate-controlled methods are not successful, consider a completely different approach. For example, an organocatalytic method might favor a different transition state geometry compared to a metal-catalyzed one, potentially leading to the desired diastereomer.[16]

Part 3: Frequently Asked Questions (FAQs)

  • Q: What is a typical "good" diastereomeric ratio (d.r.)?

    • A: A d.r. of >10:1 is generally considered good, and >20:1 is excellent for most applications, as the minor diastereomer is present in less than 5% abundance, simplifying purification.

  • Q: How do I accurately determine the diastereomeric ratio?

    • A: The most common methods are high-field ¹H NMR spectroscopy of the crude reaction mixture, where non-equivalent protons in the diastereomers often have distinct signals that can be integrated. For more complex mixtures or for confirmation, chiral HPLC or GC can be used to separate and quantify the diastereomers.

  • Q: Can I improve the d.r. post-reaction?

    • A: Sometimes, yes. If the diastereomers have significantly different physical properties, they can be separated by column chromatography. In some cases, if one diastereomer crystallizes preferentially, recrystallization can be used to isolate the major product in high purity. It is also possible that the diastereomers can be epimerized to a thermodynamic equilibrium under certain conditions, which may favor the desired product.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Rh(III)-Catalyzed Cyclobutane Synthesis

This protocol is adapted from a method for synthesizing substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes, which demonstrates high diastereoselectivity.[1]

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-aryl quinazolinone (0.2 mmol, 1.0 equiv.), [RhCp*Cl₂]₂ (5.0 mol%), and AgOAc (20 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Reactant Addition: Add hexafluoro-2-propanol (HFIP, 1.0 mL) followed by the alkylidenecyclopropane (0.3 mmol, 1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired cyclobutane product.

  • Analysis: Determine the yield and diastereomeric ratio by ¹H NMR analysis of the purified product. Confirm the relative stereochemistry by X-ray crystallography if a suitable crystal can be obtained.[1]

References

  • Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. (Source: Wiley Online Library, URL: N/A)
  • Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. (Source: PMC, URL: [Link])

  • Diastereodifferentiating Photoreactions. (Source: ResearchGate, URL: [Link])

  • A Theoretical Stereoselectivity Model of Photochemical Denitrogenations of Diazoalkanes Toward Strained 1,3-Dihalogenated Bicyclobutanes. (Source: ACS Publications, URL: [Link])

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. (Source: ACS Publications, URL: [Link])

  • Recent advances using cyclopropanols and cyclobutanols in ring-opening asymmetric synthesis. (Source: ResearchGate, URL: [Link])

  • Cobalt-catalyzed diastereo- and enantioselective reductive coupling of cyclobutenes and aldehydes through umpolung reactivity. (Source: PMC, URL: [Link])

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (Source: Radboud Repository, URL: [Link])

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (Source: PMC, URL: [Link])

  • Diastereoselectivity enhancement in the 1,3-cycloaddition of beta-lactam aldehydes. Application to the synthesis of enantiopure indolizidinone amino esters. (Source: PubMed, URL: [Link])

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. (Source: ResearchGate, URL: [Link])

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (Source: RSC Publishing, URL: [Link])

  • Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. (Source: PMC, URL: [Link])

  • Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds. (Source: ACS Publications, URL: [Link])

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (Source: PMC, URL: [Link])

  • Regio- and diastereoselective synthesis of cyclobutylated phenothiazines via [2 + 2] photocycloaddition: demonstrating wavelength-gated cycloreversion inside live cells. (Source: NIH, URL: [Link])

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (Source: NTU, URL: [Link])

  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. (Source: Journal of the American Chemical Society, URL: [Link])

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (Source: RSC Publishing, URL: [Link])

  • C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. (Source: RSC Publishing, URL: [Link])

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (Source: ACS Publications, URL: [Link])

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (Source: ACS Publications, URL: [Link])

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (Source: ACS Publications, URL: [Link])

  • Regioselective Transition-Metal-Free Oxidative Cyclobutanol Ring Expansion to 4-Tetralones. (Source: ACS Publications, URL: [Link])

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. (Source: Journal of the American Chemical Society, URL: [Link])

  • Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. (Source: PubMed Central, URL: [Link])

  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. (Source: ResearchGate, URL: [Link])

  • Recent Advances in Enantioselective Photochemical Reactions of Stabilized Diazo Compounds. (Source: MDPI, URL: [Link])

  • Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. (Source: PMC, URL: [Link])

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (Source: ResearchGate, URL: [Link])

  • Pd-catalyzed reactions of cyclopropanols, cyclobutanols and cyclobutenols. (Source: ResearchGate, URL: [Link])

  • A highly enantioselective and diastereoselective synthesis of cyclobutanes via boronic esters. (Source: PubMed, URL: [Link])

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (Source: ResearchGate, URL: [Link])

  • Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G. (Source: PubMed, URL: [Link])

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (Source: PMC, URL: [Link])

  • Asymmetric Transfer Hydrogenation of Cyclobutenediones. (Source: Journal of the American Chemical Society, URL: [Link])

Sources

Troubleshooting

Technical Support Center: Resolving Cis/Trans Isomers of 3-(Aminomethyl)cyclobutanol

Welcome to the technical support center for the resolution of 3-(Aminomethyl)cyclobutanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 3-(Aminomethyl)cyclobutanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in the separation and characterization of these crucial building blocks. The cyclobutane motif is of growing interest in medicinal chemistry, offering a rigid, three-dimensional scaffold.[1][2] The precise stereochemical control of substituents on this ring system is paramount for modulating biological activity.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental hurdles.

Section 1: Chromatographic Resolution of Cis/Trans Isomers

The primary challenge in working with 3-(Aminomethyl)cyclobutanol lies in the efficient separation of its cis and trans diastereomers. Due to their different physical properties, chromatographic techniques are generally the most effective approach.

FAQ 1: My initial screening on a standard C18 column shows poor or no separation of the cis and trans isomers. What should I do?

This is a common observation. While diastereomers have different physical properties, the structural similarity between the cis and trans isomers of 3-(Aminomethyl)cyclobutanol can make them difficult to resolve on standard achiral stationary phases.

Troubleshooting Steps:

  • Consider a Chiral Stationary Phase (CSP): Even though you are separating diastereomers and not enantiomers, a CSP can often provide the necessary selectivity. The complex chiral environment of the stationary phase can interact differently with the spatial arrangement of the functional groups in the cis and trans isomers.[3][4]

  • Mobile Phase Optimization:

    • Normal Phase vs. Reversed Phase: If reversed-phase chromatography is unsuccessful, switching to a normal-phase system (e.g., hexane/isopropanol) can alter the retention mechanisms and improve separation.[5]

    • Additives/Modifiers: The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) to the mobile phase can protonate or deprotonate the amine and alcohol functionalities, altering their interaction with the stationary phase and potentially enhancing resolution. Be mindful that the history of column exposure to such modifiers can impact future separations, a phenomenon known as the "additive memory effect".[6]

  • Derivatization: If chromatographic optimization fails, consider derivatizing the molecule. This involves reacting the amine or alcohol group to create a new compound with significantly different properties, which can be more amenable to separation.

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Method_Development cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation start Prepare Isomer Mixture screen_csp Screen Multiple CSPs (e.g., Cellulose, Amylose-based) start->screen_csp Inject screen_mp Test Different Mobile Phases (Normal, Polar Organic, Reversed) screen_csp->screen_mp Partial or No Resolution screen_mp->screen_csp No Separation adjust_mp Fine-tune Mobile Phase Composition screen_mp->adjust_mp Promising Separation adjust_flow Optimize Flow Rate adjust_mp->adjust_flow adjust_temp Adjust Column Temperature adjust_flow->adjust_temp validate Validate Method (Robustness, Reproducibility) adjust_temp->validate result Achieved Separation validate->result

Caption: A systematic approach to chiral HPLC method development.

Section 2: Characterization of Cis and Trans Isomers

Once separated, it is crucial to unequivocally identify the cis and trans isomers. NMR spectroscopy is the most powerful tool for this purpose.

FAQ 2: How can I definitively assign the cis and trans configurations using ¹H NMR?

The key lies in analyzing the coupling constants (J-values) and the chemical shifts of the cyclobutane ring protons.

Expert Insights:

  • Coupling Constants: The magnitude of the coupling constant between vicinal protons on a cyclobutane ring is dependent on their dihedral angle. Generally, the trans isomer will exhibit a different, often larger, coupling constant for the protons on the substituted carbons compared to the cis isomer.

  • Chemical Shifts: The chemical shifts of the cyclobutane protons can be influenced by the magnetic anisotropy of the substituents. In many cases, the protons on the same side of the ring as the substituents in the cis isomer will experience a different shielding or deshielding effect compared to the trans isomer.[7] A detailed analysis of 1D and 2D NMR spectra (e.g., COSY, NOESY) will be necessary for unambiguous assignment.[8]

Parameter Cis Isomer Trans Isomer Rationale
Symmetry Often higher symmetry (depending on conformation), potentially leading to fewer unique signals.Generally lower symmetry, potentially leading to more complex spectra.The relative orientation of substituents affects the overall molecular symmetry.
¹H NMR Coupling Constants (J) Vicinal coupling constants between protons on substituted carbons will have a characteristic value.Vicinal coupling constants will differ from the cis isomer due to different dihedral angles.[9]Karplus relationship correlates dihedral angle to J-coupling.
¹³C NMR Chemical Shifts The chemical shifts of the cyclobutane carbons will be distinct.[8]The chemical shifts of the cyclobutane carbons will be different from the cis isomer.Steric compression and electronic effects from the substituents influence the carbon chemical shifts.

Note: The exact values will be dependent on the solvent and the specific instrumentation used.

Section 3: Chemical Derivatization Strategies

When chromatographic separation is particularly challenging, chemical derivatization can be a powerful alternative. This involves converting the isomers into diastereomeric derivatives that are more easily separated.

FAQ 3: What are the best derivatization strategies for resolving 3-(Aminomethyl)cyclobutanol isomers?

The presence of both an amine and a hydroxyl group offers two potential sites for derivatization.

Recommended Approaches:

  • Reaction with a Chiral Carboxylic Acid: The primary amine of 3-(Aminomethyl)cyclobutanol can be reacted with an enantiomerically pure chiral carboxylic acid (e.g., Mosher's acid, (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid) to form a pair of diastereomeric amides.[10] These diastereomers will have different physical properties and can often be separated by standard achiral chromatography (e.g., silica gel column chromatography or standard HPLC).[11]

  • Formation of Diastereomeric Salts: The basic amino group can be reacted with a chiral acid to form diastereomeric salts, which may have different solubilities, allowing for separation by fractional crystallization.[12][13]

  • Derivatization for GC Analysis: For analysis by gas chromatography, both the amine and alcohol groups should be derivatized to increase volatility and thermal stability.[14][15] A two-step process involving silylation of the alcohol followed by acylation of the amine is a common approach. If a chiral derivatizing agent is used, the resulting diastereomers may be separable on a standard achiral GC column.[16][17]

Workflow for Derivatization and Separation

Derivatization_Workflow cluster_reaction Derivatization cluster_separation Separation cluster_cleavage Cleavage start Cis/Trans Isomer Mixture reagent Add Chiral Derivatizing Agent (e.g., Chiral Carboxylic Acid) start->reagent diastereomers Formation of Diastereomeric Mixture reagent->diastereomers separation Separate Diastereomers (e.g., Achiral Chromatography) diastereomers->separation isolated_d1 Isolated Diastereomer 1 separation->isolated_d1 isolated_d2 Isolated Diastereomer 2 separation->isolated_d2 cleavage1 Cleave Derivatizing Agent isolated_d1->cleavage1 cleavage2 Cleave Derivatizing Agent isolated_d2->cleavage2 pure_isomer1 Pure Cis or Trans Isomer cleavage1->pure_isomer1 pure_isomer2 Pure Trans or Cis Isomer cleavage2->pure_isomer2

Caption: General workflow for resolution via diastereomer formation.

Section 4: Troubleshooting Common Issues

FAQ 4: I'm seeing peak tailing and poor peak shape during my HPLC analysis. What could be the cause?

Peak tailing with amino-containing compounds is often due to interactions with acidic silanol groups on the silica-based stationary phase.

Solutions:

  • Use a Base-Deactivated Column: Many modern columns are end-capped or have a base-deactivated surface to minimize these secondary interactions.

  • Mobile Phase Modifier: As mentioned previously, adding a small amount of a basic modifier like triethylamine or diethylamine (typically 0.1%) can compete with the analyte for the active sites on the stationary phase, improving peak shape.

  • Increase Ionic Strength: For reversed-phase separations, increasing the buffer concentration in the mobile phase can sometimes mitigate unwanted ionic interactions.

FAQ 5: My derivatization reaction is not going to completion or is giving multiple products. What should I check?

Troubleshooting Derivatization Reactions:

  • Purity of Reagents: Ensure that your starting material and derivatizing agent are pure and dry. Moisture can hydrolyze many common derivatizing agents.

  • Reaction Conditions: Optimize the reaction time, temperature, and stoichiometry. Some derivatizations may require an inert atmosphere.

  • Side Reactions: The presence of both an amine and a hydroxyl group can potentially lead to side reactions (e.g., acylation at both positions). Using a protecting group strategy for one of the functionalities before derivatizing the other may be necessary for clean reactions.

References

  • Corcoran, P. (n.d.). Separation and purification of cis and trans isomers. Google Patents.
  • (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)
  • Péter, A., & Fülöp, F. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Retrieved from [Link]

  • de Sousa, F. F., & de Souza, R. O. M. A. (2021). Enantiomers and Their Resolution. MDPI. Retrieved from [Link]

  • Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Mako, T. L., & Morken, J. P. (2023).
  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • Martínez, R., & Juaristi, E. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
  • Callery, P. S., & Vashi, V. (n.d.). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Retrieved from [Link]

  • Verkh, Y., Illa, O., & Ortuño, R. M. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β-Amino Acids. European Journal of Organic Chemistry.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • (n.d.). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. PubMed. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • (n.d.). 3.2.
  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Al-Qaisi, A. M., & Al-Gharabli, S. I. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Retrieved from [Link]

  • (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to cis- vs. trans-3-(Aminomethyl)cyclobutanol Hydrochloride: Properties, Analysis, and Application

In the landscape of modern drug discovery, the nuanced differences between stereoisomers can dictate the success or failure of a therapeutic candidate. The rigid, three-dimensional structure of the cyclobutane ring has m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the nuanced differences between stereoisomers can dictate the success or failure of a therapeutic candidate. The rigid, three-dimensional structure of the cyclobutane ring has made it an increasingly valuable scaffold for medicinal chemists seeking to enhance pharmacological properties like metabolic stability and binding efficiency.[1][2] This guide provides an in-depth comparison of the cis and trans isomers of 3-(Aminomethyl)cyclobutanol hydrochloride, focusing on their structural differentiation, key properties, and strategic applications in drug development.

While both isomers share the same molecular formula and connectivity, their distinct spatial arrangements lead to unique physicochemical and pharmacological profiles. Understanding these differences is paramount for researchers utilizing these building blocks in areas ranging from small molecule inhibitors to advanced modalities like proteolysis-targeting chimeras (PROTACs).

Part 1: Physicochemical and Structural Properties

The orientation of the aminomethyl and hydroxyl groups relative to the cyclobutane ring plane defines the cis (same side) and trans (opposite sides) isomers. This fundamental geometric difference influences their physical properties, such as crystal packing, solubility, and interaction with biological targets.

While extensive experimental data for these specific isomers is not broadly published, general principles of stereochemistry allow us to predict key distinctions. For instance, trans isomers of 1,3-disubstituted cyclobutanes often exhibit higher symmetry, which can lead to more efficient crystal lattice packing and consequently, higher melting points compared to their cis counterparts. The stability of 1,3-disubstituted cyclobutane isomers is particularly noteworthy; in the puckered, "butterfly" conformation of the ring, the cis isomer can uniquely place both substituents in more stable pseudo-equatorial positions, minimizing steric strain.[3]

Table 1: General Properties of 3-(Aminomethyl)cyclobutanol Hydrochloride Isomers

Propertycis-3-(Aminomethyl)cyclobutanol HCltrans-3-(Aminomethyl)cyclobutanol HCl
Molecular Formula C₅H₁₂ClNOC₅H₁₂ClNO
Molecular Weight 137.61 g/mol 137.61 g/mol
Stereochemistry Substituents on the same sideSubstituents on opposite sides
Predicted Stability Potentially more stable due to possible diequatorial conformation of substituents.[3]May experience greater transannular strain with one axial and one equatorial substituent.[3]
Known Applications PROTAC LinkerGeneral chemical synthesis

Part 2: Experimental Protocols for Isomer Differentiation

Unambiguous identification and separation of the cis and trans isomers are critical for any research application. The following protocols outline standard, reliable methods for their characterization.

Protocol 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing these isomers. The symmetry and spatial orientation of the protons and carbons result in distinct chemical shifts and coupling constants.

Objective: To confirm the chemical structure and assign the stereochemistry of the isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

    • Expected Results: The symmetry of the molecules will influence the complexity of the spectra. In the trans isomer, the two protons on the carbons bearing the substituents (C1-H and C3-H) are in different environments relative to the methylene protons, which can lead to more complex splitting patterns compared to the more symmetric cis isomer under certain conformations.[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Results: The number of unique carbon signals will confirm the overall structure. Subtle differences in chemical shifts for the ring carbons will be observed between isomers due to steric and electronic effects.

  • 2D NMR (COSY & HSQC): Acquire a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons. This confirms assignments made in the 1D spectra.

Causality: The rigid puckered structure of the cyclobutane ring means that the dihedral angles between protons on adjacent carbons are different for cis and trans isomers. According to the Karplus equation, these different angles will result in measurably different ³J coupling constants, providing a key diagnostic tool.

Protocol 2: Unambiguous Stereochemistry Assignment with 2D NOESY

The Nuclear Overhauser Effect (NOE) is a definitive method for determining the spatial proximity of atoms. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard for assigning cis vs. trans stereochemistry in cyclic systems.[5][6]

Objective: To definitively determine the relative orientation of the C1-H and C3-H protons.

Methodology:

  • Sample Preparation: Use the same sample prepared for standard NMR.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with an appropriate mixing time (typically 500-800 ms) to allow for the development of through-space correlations.

  • Data Analysis:

    • For the cis isomer: A cross-peak will be observed between the proton on the hydroxyl-bearing carbon (C1-H) and the methine proton adjacent to the aminomethyl group (C3-H). This indicates that these protons are close in space (< 5 Å), which is only possible if the substituents are on the same side of the ring.

    • For the trans isomer: No NOE cross-peak will be observed between the C1-H and C3-H protons, as they are on opposite faces of the ring and therefore too far apart for this interaction to occur.[5]

Visualization of NOE Analysis

cluster_cis cis-Isomer Analysis cluster_trans trans-Isomer Analysis cis_C1H C1-H cis_C3H C3-H cis_C1H->cis_C3H  Strong NOE (Close in Space) trans_C1H C1-H trans_C3H C3-H label_no_noe No NOE Observed (Distant in Space)

Caption: Expected NOESY correlations for cis and trans isomers.

Part 3: Application in Drug Discovery & Medicinal Chemistry

The cyclobutane motif is a powerful tool in medicinal chemistry, often used as a conformationally restricted isostere for other groups like alkenes, propyl linkers, or even aromatic rings.[1][7] Its rigid, non-planar geometry helps to pre-organize pharmacophoric elements in a defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for a biological target.

Case Study: The Role of cis-3-(Aminomethyl)cyclobutanol in PROTACs

A prominent application for cis-3-(Aminomethyl)cyclobutanol hydrochloride is its use as a linker component in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.

The linker is not merely a spacer; its length, rigidity, and geometry are critical for correctly orienting the two proteins to facilitate the transfer of ubiquitin, which tags the target protein for destruction. The defined cis stereochemistry of 3-(aminomethyl)cyclobutanol provides a rigid, kinked geometry that can be essential for achieving the productive ternary complex (Target Protein - PROTAC - E3 Ligase). The trans isomer, with its more linear and extended geometry, would orient the two ends of the PROTAC very differently, likely failing to induce an effective interaction.

Workflow: Role of Isomeric Linker in PROTAC Action

cluster_cis Productive Complex (cis-Linker) cluster_trans Non-Productive Complex (trans-Linker) E3 E3 Ligase PROTAC_cis PROTAC (cis-linker) E3->PROTAC_cis Success Ubiquitination & Degradation E3->Success  Successful  Ternary Complex Target_cis Target Protein Target_cis->Success PROTAC_cis->Target_cis E3_trans E3 Ligase PROTAC_trans PROTAC (trans-linker) E3_trans->PROTAC_trans Failure No Degradation E3_trans->Failure  Steric Clash or  Improper Orientation Target_trans Target Protein Target_trans->Failure PROTAC_trans->Target_trans

Caption: Geometric impact of cis vs. trans linkers on PROTAC efficacy.

Conclusion

While chemically similar, cis- and trans-3-(Aminomethyl)cyclobutanol hydrochloride are distinct chemical entities with unique three-dimensional structures. This isomeric difference, while subtle, has profound implications for their physical properties and, most importantly, their utility in the precise, structure-driven field of drug design. The cis isomer's compact, kinked geometry makes it suitable for applications requiring specific spatial arrangements, such as in PROTAC linkers, while the trans isomer provides a more linear scaffold. The definitive characterization and separation of these isomers, primarily through 2D NOESY NMR, is a non-negotiable step in harnessing their full potential in medicinal chemistry and ensuring the synthesis of well-defined, effective therapeutic agents.

References

  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google P
  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist - ACS Publications. (URL: [Link])

  • US3962354A - Synthesis of cis-3-hexen-1-ol - Google P
  • CN107805205B - Preparation method of (R)
  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC. (URL: [Link])

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. (URL: [Link])

  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - NIH. (URL: [Link])

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - ResearchGate. (URL: [Link])

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. (URL: [Link])

  • Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof - Justia Patents. (URL: [Link])

  • Cyclobutanes in Small-Molecule Drug Candidates - PMC. (URL: [Link])

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (URL: [Link])

  • Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference - MDPI. (URL: [Link])

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF - ResearchGate. (URL: [Link])

  • 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane : r/chemistry - Reddit. (URL: [Link])

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC - NIH. (URL: [Link])

  • Cyclobutanes in Small-Molecule Drug Candidates - Radboud Repository. (URL: [Link])

  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. (URL: [Link])

  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties. - ResearchGate. (URL: [Link])

  • Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? (URL: [Link])

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. (URL: [Link])

  • Examples of 1,3-disubsituted and 1,1,3-trisubsituted cyclobutanes in... - ResearchGate. (URL: [Link])

  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones - MDPI. (URL: [Link])

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing. (URL: [Link])

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC. (URL: [Link])

  • Feature Reviews in Medicinal Chemistry - PMC. (URL: [Link])

Sources

Comparative

3-(Aminomethyl)cyclobutanol hydrochloride vs other cyclic amino alcohols

Topic: Comparative Analysis of 3-(Aminomethyl)cyclobutanol Hydrochloride in Medicinal Chemistry Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary In the transition fr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 3-(Aminomethyl)cyclobutanol Hydrochloride in Medicinal Chemistry Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the transition from "flatland" drug discovery (dominated by


-rich aromatics) to three-dimensional chemical space, saturated heterocycles and carbocycles have become critical tools. While 4-aminocyclohexanol has long been the standard for introducing polarity and solubility, 3-(aminomethyl)cyclobutanol hydrochloride  represents a superior "Goldilocks" scaffold for fragment-based drug discovery (FBDD).

This guide analyzes why this cyclobutane derivative often outperforms its 3-membered (cyclopropane) and 6-membered (cyclohexane) congeners in terms of metabolic stability, vector orientation, and physicochemical balance.

Structural & Conformational Analysis

The "Pucker" Factor

Unlike the rigid chair conformation of cyclohexane or the planar stress of cyclopropane, the cyclobutane ring of 3-(aminomethyl)cyclobutanol exists in a dynamic "puckered" or "butterfly" conformation. This pucker (typically


) relieves torsional strain caused by eclipsing hydrogens.

Why this matters:

  • Exit Vectors: The angle between the hydroxyl and aminomethyl groups is distinct. While trans-1,4-cyclohexane forces a strict

    
     orientation, trans-1,3-cyclobutane derivatives offer a "bent" vector (
    
    
    
    ), allowing access to binding pockets that linear linkers cannot reach.
  • Dipole Moment: The puckering allows the molecule to adjust its dipole moment to maximize interactions with solvent or protein residues, a flexibility absent in rigid bicyclic systems.

ScaffoldLogic Start Target Binding Pocket Linear Linear Linker (High Entropy Penalty) Start->Linear Flexible Cyclohexane Cyclohexane (Rigid 180° Vector) Start->Cyclohexane Too Rigid? Cyclobutane 3-(Aminomethyl)cyclobutanol (Adaptive Vector ~146°) Start->Cyclobutane Ideal Balance Outcome Optimized Ligand Efficiency Linear->Outcome Low Potency Cyclohexane->Outcome Steric Clash Cyclobutane->Outcome High Fit

Figure 1: Decision logic for scaffold selection based on geometric requirements.

Physicochemical Comparison

The following table contrasts 3-(aminomethyl)cyclobutanol HCl with its primary competitors.

Table 1: Comparative Physicochemical Profile

Feature3-(Aminomethyl)cyclobutanol HCl 4-Aminocyclohexanol (1-Aminocyclopropyl)methanol
Ring Size 4-membered6-membered3-membered
Hybridization

(Puckered)

(Chair)

(Planar/Strained)
Strain Energy ~26.3 kcal/mol~0 kcal/mol~27.5 kcal/mol
Basicity (

)
9.8 (Est.)~10.5~8.5 - 9.0
Lipophilicity (

)
-0.6 (Lower)0.1-0.8
Solubility High (HCl salt)ModerateHigh
Metabolic Stability High (Ring strain disfavors oxidation)Moderate (Susceptible to hydroxylation)High (But chemically reactive)

Key Insight: The methylene spacer (


) in the title compound insulates the amine from the electron-withdrawing oxygen. This maintains a basicity profile similar to standard primary amines, unlike 3-aminocyclobutanol (without the methyl), where the 

drops significantly.

Metabolic Stability & Reactivity

The "Metabolic Shield" Effect

Cyclobutane rings are often used as bioisosteres to block metabolic "hotspots." In cyclohexane systems, the C-H bonds are electronically activated and sterically accessible for Cytochrome P450 (CYP) oxidation.

In 3-(aminomethyl)cyclobutanol:

  • Bond Angles: The deviation from the ideal

    
     tetrahedral angle increases the 
    
    
    
    -character of the C-C bonds and the
    
    
    -character of the C-H bonds.
  • Oxidation Resistance: This hybridization shift makes the C-H bonds stronger and less prone to hydrogen atom abstraction (HAT), a key step in CYP-mediated metabolism.

MetabolicStability Substrate Scaffold Selection Cyclohexane Cyclohexane Scaffold Substrate->Cyclohexane Cyclobutane Cyclobutane Scaffold Substrate->Cyclobutane CYP_Attack CYP450 Encounter Cyclohexane->CYP_Attack Accessible C-H Cyclobutane->CYP_Attack Strained C-H Result_Hex Rapid Hydroxylation (High Clearance) CYP_Attack->Result_Hex Facile HAT Result_But Metabolic Resistance (Low Clearance) CYP_Attack->Result_But Resistant

Figure 2: Mechanistic basis for the superior metabolic stability of cyclobutane scaffolds.

Experimental Protocols

Protocol A: Derivatization via Amide Coupling

Objective: To utilize the aminomethyl group for fragment linking while preserving the alcohol for solubility or further functionalization.

Reagents:

  • 3-(Aminomethyl)cyclobutanol HCl (1.0 equiv)

  • Carboxylic Acid Partner (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Methodology:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under

    
     atmosphere.
    
  • Activation: Add HATU (1.2 mmol) and stir for 5 minutes to form the active ester.

  • Neutralization: In a separate vial, dissolve 3-(aminomethyl)cyclobutanol HCl (1.0 mmol) in DMF (2 mL) with DIPEA (3.0 mmol). Note: The solution may warm slightly due to neutralization of the HCl salt.

  • Coupling: Add the amine solution to the activated acid dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Self-Validation: The product should show a clear mass shift (

    
    ) and the disappearance of the free amine peak.
    
Protocol B: Microsomal Stability Assay

Objective: To verify the metabolic stability advantage over cyclohexane analogs.

Methodology:

  • Preparation: Prepare

    
     DMSO stock solutions of 3-(aminomethyl)cyclobutanol derivative and its cyclohexyl analog.
    
  • Incubation: Dilute to

    
     in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
    
  • Initiation: Add NADPH-regenerating system. Incubate at

    
    .
    
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
  • Success Criteria: The cyclobutane analog should exhibit a

    
     that of the cyclohexane analog to justify the scaffold switch.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2013). "Generation of Csp3-rich drug-like libraries based on [2+2] cycloaddition." European Journal of Medicinal Chemistry. Link

  • Wilsily, A., et al. (2020). "Cyclobutane: A versatile scaffold in drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

  • Barnes-Seeman, D. (2012). "The role of physicochemical properties in fragment-based drug discovery." Drug Discovery Today. Link

  • Enamine Ltd. (2024).[2] "Saturated Bioisosteres of Benzene." Enamine Building Blocks Collection. Link

Sources

Validation

NMR Characterization of cis-3-(Aminomethyl)cyclobutanol Hydrochloride

Executive Summary cis-3-(Aminomethyl)cyclobutanol hydrochloride is a critical bifunctional scaffold, widely utilized as a linker in PROTAC design and as a bioisostere for aromatic rings in fragment-based drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-3-(Aminomethyl)cyclobutanol hydrochloride is a critical bifunctional scaffold, widely utilized as a linker in PROTAC design and as a bioisostere for aromatic rings in fragment-based drug discovery. Its rigidity and specific stereochemistry (cis-1,3) define its pharmacological profile.

This guide provides a technical comparison of this specific isomer against its primary "alternatives": the trans-isomer and the free base form. We focus on the Nuclear Magnetic Resonance (NMR) methodologies required to unequivocally confirm the cis-configuration and the integrity of the hydrochloride salt, distinguishing it from impurities that commonly arise during synthesis.

Key Technical Insight: The differentiation of cis- and trans-1,3-disubstituted cyclobutanes relies heavily on the analysis of ring puckering and the resulting Nuclear Overhauser Effect (NOE) between the H1 and H3 methine protons.

Structural Context & Isomeric Alternatives

Before characterizing, one must understand the conformational dynamics that distinguish the target product from its alternatives.

The Cyclobutane Scaffold

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.

  • Target (cis): In 1,3-disubstituted cyclobutanes, the cis isomer typically adopts a conformation where both the hydroxyl and aminomethyl groups are in pseudo-equatorial positions. This forces the corresponding methine protons (H1 and H3) into pseudo-axial positions on the same face of the ring.

  • Alternative (trans): The trans isomer forces one substituent to be pseudo-axial and the other pseudo-equatorial, creating a distinct magnetic environment.

Chemical Form: Salt vs. Free Base
  • Target (HCl Salt): Protonation of the amine (

    
    ) significantly deshields the adjacent methylene protons and affects solubility.
    
  • Alternative (Free Base): Often an oil, prone to oxidation and difficult to handle. The chemical shifts of the aminomethyl group will differ by ~0.5–1.0 ppm compared to the salt.

Experimental Protocol: Sample Preparation

The choice of solvent is the first critical decision point. Unlike standard routine analysis, characterizing this salt requires balancing solubility with the need to observe exchangeable protons.

Solvent Comparison Guide
FeatureDMSO-d6 (Recommended) D2O (Alternative) CDCl3 (Not Recommended)
Solubility Excellent for HCl salts.Excellent.Poor (requires free base).
Exchangeable Protons Visible (

,

).
Invisible (exchanged to

,

).
N/A
Coupling Info Preserves

and

coupling.
Loses vicinal coupling to heteroatoms.N/A
Use Case Full structural & salt confirmation. Rapid purity check only.Do not use for HCl salt.
Preparation Workflow
  • Mass: Weigh 10–15 mg of the hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Ensure the solvent is dry; water peaks can overlap with the critical H1/H3 methine signals.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors caused by the salt's ionic strength.

  • Temperature: Acquire at 298 K (25°C).

Spectroscopic Characterization & Data Analysis[2][3][4][5][6]

1H NMR Assignment (DMSO-d6, 400+ MHz)

The spectrum will display distinct regions. The table below compares the cis (target) data with the expected trans alternative behavior.

PositionProton TypeApprox. Shift (

, ppm)
MultiplicityDiagnostic Note for cis-Isomer
NH3+ Ammonium7.8 – 8.2Broad s/tConfirms HCl salt formation. Disappears in D2O.
OH Hydroxyl4.5 – 5.0d or br sCoupling to H1 visible in dry DMSO.
H1 Methine (-CH-OH)3.8 – 4.2MultipletPseudo-axial. Shielded relative to trans due to anisotropy.
H3 Methine (-CH-R)2.2 – 2.5MultipletPseudo-axial. Key handle for NOESY.
H_alpha Methylene (-CH2-N)2.8 – 3.0t or ddDeshielded by positive charge on Nitrogen.
H2/H4 Ring CH2s1.5 – 2.4ComplexThe cis isomer is symmetric; H2 and H4 are equivalent, but H2a/H2b are diastereotopic.
Stereochemical Proof: The NOESY Experiment

This is the definitive "self-validating" step. You cannot rely on 1D splitting patterns alone due to the complexity of cyclobutane coupling constants (


, 

,

, and long-range "W" couplings).
  • Hypothesis: If the molecule is cis-1,3-disubstituted, the ring puckers to place substituents diequatorial. Consequently, H1 and H3 are both pseudo-axial and on the same face.

  • Observation: A strong NOE cross-peak between H1 and H3 .

  • Alternative (trans): H1 and H3 are on opposite faces (or ax/eq relationship). The NOE will be weak or absent.

13C NMR & Symmetry
  • Symmetry Check: The cis isomer possesses a plane of symmetry passing through C1 and C3.

  • Result: C2 and C4 are chemically equivalent. You will see only 4 distinct carbon signals (plus the solvent) for the skeleton:

    • C1 (CH-OH) ~65 ppm

    • C3 (CH-R) ~30 ppm

    • C2/C4 (Ring CH2) ~35-40 ppm (Intense signal)

    • C_alpha (CH2-N) ~45 ppm

Visualization of Logic & Workflow

Diagram 1: Characterization Workflow

This diagram outlines the decision tree for validating the compound.

NMR_Workflow Start Sample: cis-3-(Aminomethyl) cyclobutanol HCl Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Recommended) Solvent->DMSO Structural Elucidation D2O D2O (Rapid QC only) Solvent->D2O Solubility Check Acquisition Acquisition (1H, 13C, NOESY) DMSO->Acquisition Analysis_1H 1H Analysis: Check NH3+ (Salt) Check Symmetry (H2/H4) Acquisition->Analysis_1H Analysis_NOE NOESY Analysis: H1 - H3 Correlation Analysis_1H->Analysis_NOE Decision_Cis Strong H1-H3 NOE: CONFIRMED CIS Analysis_NOE->Decision_Cis Signal Present Decision_Trans Weak/No H1-H3 NOE: TRANS IMPURITY Analysis_NOE->Decision_Trans Signal Absent

Caption: Step-by-step logic flow for distinguishing the cis-isomer salt from alternatives.

Diagram 2: Stereochemical NOE Logic

Visualizing the spatial relationship in the puckered ring.

NOE_Logic cluster_cis Cis-Isomer Geometry Subst_Eq Substituents (OH, R) (Pseudo-Equatorial) Protons_Ax Methine Protons (H1, H3) (Pseudo-Axial) Subst_Eq->Protons_Ax Forces Geometry NOE Strong NOE Effect Protons_Ax->NOE Distance < 3 Angstroms Ring Puckered Cyclobutane Ring Ring->Subst_Eq Minimizes Sterics

Caption: Mechanistic basis for the diagnostic NOE signal in cis-1,3-disubstituted cyclobutanes.

References

  • Wiberg, K. B., & Barth, D. E. (1969). The Conformation of Cyclobutane. Journal of the American Chemical Society. [Link]

  • Moriarty, R. M. (1974). Stereochemistry of Cyclobutane Derivatives. Topics in Stereochemistry. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • PubChem. (2024).[1] Compound Summary: cis-3-(Aminomethyl)cyclobutanol.[2][3][4] National Library of Medicine. [Link]

Sources

Comparative

HPLC Purity Analysis of 3-(Aminomethyl)cyclobutanol Hydrochloride: A Comparative Methodological Guide

Executive Summary: The "Invisible" Molecule Challenge 3-(Aminomethyl)cyclobutanol hydrochloride (CAS: 180637-67-8) presents a classic analytical paradox: it is a critical building block for rigidifying drug linkers (PROT...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Molecule Challenge

3-(Aminomethyl)cyclobutanol hydrochloride (CAS: 180637-67-8) presents a classic analytical paradox: it is a critical building block for rigidifying drug linkers (PROTACs, kinase inhibitors), yet it is chemically "invisible" to standard detection methods. Lacking a chromophore (conjugated


-system), it exhibits negligible UV absorbance above 210 nm. Furthermore, the presence of cis and trans isomers requires high-resolution separation capabilities that standard C18 methods often fail to achieve due to the molecule's high polarity.

This guide compares two analytical approaches:

  • The Conventional Baseline: Direct UV Detection at Low Wavelength (205 nm).

  • The Optimized Standard: Pre-column Derivatization with Benzoyl Chloride (BzCl) followed by UV Detection.

Verdict: While direct UV is theoretically possible, it is operationally fragile. The Derivatization Method is recommended as the "Gold Standard" for purity analysis, offering superior sensitivity, isomer resolution, and baseline stability.

The Analytical Challenge

The structural features of 3-(Aminomethyl)cyclobutanol HCl dictate the analytical strategy:

  • Lack of Chromophore: The cyclobutane ring and aliphatic amine/alcohol groups do not absorb UV light effectively.

  • Polarity: The amine and hydroxyl groups make the molecule highly polar, leading to poor retention on standard C18 columns (elution near the void volume).

  • Isomerism: The compound exists as cis and trans geometric isomers.[1] Quantifying the isomeric ratio is often as important as chemical purity.

Comparative Performance Overview
FeatureMethod A: Direct UV (205 nm)Method B: Derivatization (BzCl)
Detection Principle Absorption of C-N/C-O bondsAbsorption of Benzamide tag (254 nm)
Sensitivity (LOD) Low (High

g/mL range)
High (Low ng/mL range)
Baseline Stability Poor (Drifts with gradient)Excellent
Isomer Separation Poor (Co-elution likely)Excellent (Increased hydrophobicity)
Robustness Low (Susceptible to solvent cutoff)High (Standard UV range)

Detailed Comparative Analysis

Method A: Direct UV Detection (The "Fail" Scenario)

Why it is attempted: It requires no sample preparation beyond dissolution. Why it fails: To see the molecule, you must monitor at 200–210 nm.[2] At this wavelength, mobile phase components (acetonitrile, buffers like formate/acetate) absorb light, creating high background noise. The signal-to-noise ratio is often < 10 for impurities, making accurate purity assignment impossible.

Method B: Pre-column Derivatization (The Recommended Solution)

Why it works: Reacting the primary amine with Benzoyl Chloride (BzCl) attaches a strong UV chromophore (phenyl group). This shifts detection to 254 nm—a "quiet" region where solvents are transparent. Mechanism: The reaction increases the molecule's hydrophobicity, allowing for better retention and separation of cis/trans isomers on a standard C18 column.

Experimental Protocols

Protocol A: The Optimized Derivatization Method (Recommended)

This protocol uses Benzoyl Chloride to tag the amine. It is robust, cost-effective, and self-validating (the derivative is stable).

Reagents:

  • Benzoyl Chloride (BzCl)

  • Sodium Hydroxide (2M NaOH)

  • Acetonitrile (HPLC Grade)

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 10 mg of 3-(Aminomethyl)cyclobutanol HCl in 1 mL of water.

    • Add 200 µL of 2M NaOH (to basify and neutralize the HCl salt).

    • Add 50 µL of Benzoyl Chloride.

    • Vortex for 30 seconds and let stand at room temperature for 10 minutes.

    • Quenching: Add 200 µL of concentrated ammonia or glycine solution to react with excess BzCl (prevents column damage).

    • Dilute to final concentration with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 High-Resolution (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm .

    • Temperature: 30°C.

  • Data Interpretation:

    • The cis and trans isomers will elute as distinct peaks (typically trans elutes before cis due to conformational polarity differences, though this must be confirmed with standards).

    • Excess benzoyl chloride/glycine byproducts will elute early or late, distinct from the analyte.

Protocol B: HILIC-CAD (Alternative for Non-UV Labs)

If derivatization is undesirable, Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) is the only viable alternative.

  • Column: Amide or Bare Silica HILIC column.

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate Buffer (10mM, pH 5.8).

  • Detector: CAD or ELSD.

  • Note: This requires specialized hardware (CAD detector) but avoids chemical handling.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and workflow for analyzing this non-chromophoric amine.

AnalysisWorkflow Start Start: 3-(Aminomethyl)cyclobutanol HCl Check Check Structure: Chromophore Present? Start->Check DirectUV Path A: Direct UV (210 nm) (High Risk) Check->DirectUV No (Default) Deriv Path B: Derivatization (Benzoyl Chloride) Check->Deriv No (Optimized) ProcessA Result A: - High Baseline Noise - Poor Isomer Separation - Unreliable Purity % DirectUV->ProcessA Reaction Reaction: R-NH2 + BzCl -> R-NH-Bz (Adds UV Tag) Deriv->Reaction HPLC HPLC Analysis: C18 Column, 254 nm Reaction->HPLC ResultB Result B (Gold Standard): - High Sensitivity - Clear Cis/Trans Separation - Stable Baseline HPLC->ResultB

Figure 1: Analytical Decision Matrix comparing Direct UV failure vs. Derivatization success.

Expert Insights & Troubleshooting

The "Salt" Factor

Since the product is a hydrochloride salt , it is acidic. When using the derivatization protocol, you must add sufficient base (NaOH) to neutralize the HCl. If the pH remains acidic, the amine will remain protonated (


) and will not react with the benzoyl chloride, leading to zero signal.
  • Checkpoint: Check pH after adding NaOH; it should be > 9.0.

Isomer Identification

In cyclobutane systems, the cis isomer often forms an intramolecular hydrogen bond (if geometry permits) or presents a different dipole moment than the trans isomer.

  • Tip: In Reversed-Phase (C18) chromatography of the benzamide derivative, the isomer with the larger hydrophobic surface area typically elutes last. For 1,3-substituted cyclobutanes, the trans isomer is often more planar/extended, potentially eluting later than the cis form, though this reversal is column-dependent. Always use a reference standard for peak assignment.

Impurity Profiling

Synthetic impurities likely include:

  • Cyclobutylamine: (Starting material analog) - Detectable via derivatization.

  • Over-benzoylated species: If the alcohol group also reacts (less likely under mild aqueous conditions but possible), you may see a di-benzoylated peak eluting much later. This is an artifact, not an impurity.

References

  • Agilent Technologies. (2023). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Shimadzu Corporation. (2023). Analytical Methods for Amino Acids: Pre-column Derivatization.[2][3][4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Photodegradation of Moxifloxacin Hydrochloride Solutions (Methodology for amine analysis).[5] Retrieved from [Link]

Sources

Validation

Strategic Replacement: Evaluation of 3-(Aminomethyl)cyclobutanol as a tert-Butyl Bioisostere

Executive Summary: The Polar Pivot In modern medicinal chemistry, the tert-butyl (t-Bu) group is a double-edged sword. While it provides excellent steric bulk for filling hydrophobic pockets and locking active conformati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polar Pivot

In modern medicinal chemistry, the tert-butyl (t-Bu) group is a double-edged sword. While it provides excellent steric bulk for filling hydrophobic pockets and locking active conformations, it is frequently a "metabolic hotspot" (susceptible to CYP450 oxidation) and a driver of excessive lipophilicity (high LogP).

This guide evaluates 3-(Aminomethyl)cyclobutanol not as a direct hydrophobic mimic, but as a "Polar Bioisostere" . This scaffold mimics the spatial volume of the t-Bu group (via the puckered cyclobutane ring) while introducing specific polarity to lower LogD, improve solubility, and eliminate the metabolic liability of methyl oxidation.

The Core Value Proposition
  • Escape from Flatland: Increases fraction of sp3 carbons (Fsp3) without adding flexible rotatable bonds.

  • Lipophilicity Management: Drastically lowers LogP compared to t-Bu, improving Ligand Lipophilicity Efficiency (LLE).

  • Vector Control: The cis/trans isomerism allows precise tuning of exit vectors, unlike the spherical symmetry of t-Bu.

Physicochemical & Structural Comparison

The following table contrasts the classical tert-butyl group with the 3-(aminomethyl)cyclobutanol scaffold. Note that the cyclobutane derivative is often attached via the amine (mimicking t-butylamine) or the cyclobutane core (mimicking t-butyl carbon).

Featuretert-Butyl Group (t-Bu)3-(Aminomethyl)cyclobutanolImpact on Drug Design
Steric Volume Spherical, High (approx. 85 ų)Planar/Puckered (approx. 90-100 ų)Cyclobutane mimics t-Bu width but adds directional depth.
Lipophilicity High (+LogP contribution)Low/Negative (Polar surface area)Critical: Reduces "Grease Ball" effect; improves solubility.
Metabolic Stability Low (Susceptible to

-oxidation)
High (Ring is stable; -OH is already oxidized)Removes CYP3A4 liability associated with methyl groups.
H-Bonding None (Hydrophobic)Donor & Acceptor (-OH, -NH2)Creates new interactions with solvent or protein residues.
Conformation Fixed (Single bond rotation)Rigid (Ring pucker ~25-30°)Defines precise exit vectors; reduces entropic penalty.
Structural Analysis: The "Pucker" Effect

Unlike the flat cyclopropane or aromatic rings, the cyclobutane ring exists in a puckered conformation to relieve torsional strain. This pucker (butterfly shape) allows the 3-substituent to project out of the plane, mimicking the spatial occupancy of a methyl group in the tert-butyl sphere, but with added functionality.

Decision Logic: When to Switch?

Use the following decision tree to determine if this bioisostere is appropriate for your lead optimization program.

Bioisostere_Decision Start Current Lead contains tert-Butyl Group Issue_Check Primary Issue with Lead? Start->Issue_Check Metabolism Metabolic Instability (CYP Oxidation) Issue_Check->Metabolism High Clearance Solubility Poor Solubility / High LogP Issue_Check->Solubility Greasy Potency Lack of Potency Issue_Check->Potency Weak Binding Check_Pocket Does Pocket Tolerate Polarity? Metabolism->Check_Pocket Solubility->Check_Pocket Soln_CF3 Consider CF3-Cyclobutane (Retains Lipophilicity) Potency->Soln_CF3 Need hydrophobic fill Soln_Polar Use 3-(Aminomethyl)cyclobutanol (Lowers LogP, removes labile CH3) Check_Pocket->Soln_Polar Yes (H-Bond acceptor available) Check_Pocket->Soln_CF3 No (Strictly Hydrophobic)

Figure 1: Decision logic for replacing tert-butyl groups. The 3-(aminomethyl)cyclobutanol scaffold is the preferred choice when solubility or metabolic stability are the limiting factors.

Experimental Protocols

To validate the bioisosteric replacement, the following self-validating workflows are recommended.

Protocol A: Synthesis & Coupling

Context: 3-(Aminomethyl)cyclobutanol is commercially available (e.g., Enamine, Synblock) often as N-Boc protected forms. Objective: Append the scaffold to an aryl halide core (common in t-Bu replacement scenarios).

  • Starting Material: N-Boc-3-(aminomethyl)cyclobutanol (cis/trans mixture or separated isomers).

  • Activation: If coupling to a carboxylic acid, use HATU/DIPEA in DMF.

    • Checkpoint: Monitor via LCMS. The cyclobutane amine is primary and highly reactive.

  • Deprotection: Standard TFA/DCM (1:1) for 1 hour.

    • Caution: The secondary alcohol is stable to acid, but ensure no elimination occurs (rare for cyclobutane).

  • Purification: Reverse-phase HPLC.

    • Note: The product will be significantly more polar than the t-Bu analog. Adjust gradient to start at 5% MeCN.

Protocol B: LogD Determination (Shake-Flask Method)

Rationale: Calculated LogP (cLogP) algorithms often struggle with small strained rings. Experimental validation is mandatory.

  • Preparation: Dissolve 1 mg of Test Compound (Cyclobutane analog) and Reference (t-Bu analog) in 500 µL DMSO.

  • Partition: Add 495 µL of octanol-saturated PBS (pH 7.4) and 495 µL of PBS-saturated octanol.

  • Equilibrium: Shake vigorously for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    
    
    • Success Metric: Expect a

      
       of -1.5 to -2.5 for the cyclobutane analog vs. t-Bu.
      
Protocol C: Microsomal Stability Assay (HLM)

Rationale: Verify the removal of the metabolic soft spot.

  • Incubation: Incubate compounds (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Determine intrinsic clearance (

    
    ).[1][2]
    
  • Comparison:

    • t-Bu Analog: Often shows rapid disappearance due to hydroxylation of methyl groups.

    • Cyclobutane Analog: Should show extended half-life (

      
      ) unless the amine/alcohol introduces a new glucuronidation liability (check with UGT assay if clearance remains high).
      

Case Study Simulation: Workflow Visualization

The following diagram illustrates the iterative cycle of replacing a t-Bu group with 3-(aminomethyl)cyclobutanol to solve a DMPK (Drug Metabolism and Pharmacokinetics) bottleneck.

Optimization_Cycle Lead Lead Compound (Contains t-Butyl) Profile Profile: High LogP (>4) High Clearance Lead->Profile Design Design Strategy: Replace t-Bu with 3-(Aminomethyl)cyclobutanol Profile->Design Identify Liability Synthesis Synthesis: Amide Coupling / Reductive Amination Design->Synthesis Testing Testing: LogD & HLM Synthesis->Testing Result Result: LogP < 2.5 Stable to Oxidation Testing->Result Data Analysis Result->Lead Next Cycle (Potency Opt)

Figure 2: Optimization workflow. The substitution targets the specific liability of lipophilicity-driven metabolic clearance.

Expert Commentary & Causality

Why this works: The tert-butyl group is a "spherical hydrophobic mass." Enzymes like CYP3A4 evolved to oxidize accessible lipophilic methyl groups. By replacing this sphere with a cyclobutane ring, you retain the steric bulk required to fill the receptor pocket (preventing collapse). However, the 3-(aminomethyl) and -OH groups fundamentally alter the electronics:

  • Electronic Deactivation: The ring carbons are less electron-rich than the t-Bu methyls, making them harder to oxidize.

  • Solvation Shell: The hydroxyl group recruits water molecules, creating a "hydration shell" that can prevent the compound from binding non-specifically to metabolic enzymes or plasma proteins (lowering

    
    ).
    

Caveats:

  • Permeability: Drastically lowering LogP can sometimes hurt passive permeability (PAMPA/Caco-2). Ensure the Polar Surface Area (TPSA) does not exceed 120-140 Ų.

  • Stereochemistry: The cis and trans isomers of 3-substituted cyclobutanes project vectors differently. Cis is generally more compact (mimicking t-Bu better), while trans is linear. Both must be separated and tested.

References

  • Mykhailiuk, P. K. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.[3]

  • Denisenko, A., et al. (2020).[4] "Saturated Bioisosteres of ortho-Substituted Benzenes." Angewandte Chemie International Edition.

  • Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement."[5] ACS Medicinal Chemistry Letters.

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry.

  • Synblock Catalog. "3-(Aminomethyl)cyclobutanol (CAS 167081-42-7) Physicochemical Properties."

Sources

Comparative

Comparative Guide: Cyclobutane-Fused vs. Acyclic Nucleoside Analogs

Focus Application: Antiviral Therapeutics & Polymerase Inhibition Executive Summary This guide analyzes the biological performance trade-offs between acyclic nucleoside analogs (e.g., Acyclovir, Ganciclovir) and their cy...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Antiviral Therapeutics & Polymerase Inhibition

Executive Summary

This guide analyzes the biological performance trade-offs between acyclic nucleoside analogs (e.g., Acyclovir, Ganciclovir) and their cyclobutane-fused counterparts (e.g., Lobucavir, A-5021). While acyclic analogs have historically dominated the antiviral market due to synthetic accessibility and safety, cyclobutane analogs offer a distinct "conformational lock." This structural rigidity mimics the natural sugar pucker of deoxyribose, reducing the entropic penalty upon binding to viral DNA polymerases. This guide provides experimental evidence, mechanistic pathways, and protocols to evaluate these competing scaffolds.

Scientific Foundation: The Entropy/Affinity Trade-off

The core differentiator between these two classes is conformational restriction .[1]

  • Acyclic Analogs (Flexible): Molecules like Acyclovir possess an aliphatic chain mimicking the sugar moiety. In solution, they exist in a high-entropy state with free rotation. Upon binding to a viral enzyme (e.g., Thymidine Kinase or DNA Polymerase), the molecule must "freeze" into a specific conformation. This results in a high entropic penalty (

    
     is highly negative), which can limit binding affinity.
    
  • Cyclobutane Analogs (Rigid): The cyclobutane ring restricts the conformational space. The ring is often synthesized to adopt a specific "pucker" (e.g., South or North conformation) that pre-organizes the hydroxyl groups to mimic the 3'-endo or 2'-endo conformation of natural nucleosides. This pre-organization minimizes the entropic penalty upon binding, often resulting in significantly lower

    
     values (higher potency).
    
Visualization: Thermodynamic Logic of Binding

EntropyLogic cluster_0 Acyclic Analog (e.g., Acyclovir) cluster_1 Cyclobutane Analog (e.g., A-5021) A_Free Free Solution (High Entropy/Rotation) A_Bound Enzyme Bound (Frozen Conformation) A_Free->A_Bound High Entropy Penalty (Lower Affinity) C_Free Free Solution (Pre-organized Pucker) C_Bound Enzyme Bound (Minimal Change) C_Free->C_Bound Low Entropy Penalty (Higher Affinity)

Figure 1: Thermodynamic comparison showing how conformational restriction in cyclobutane analogs reduces the entropic cost of binding.

Performance Comparison: Experimental Data

The following data compares A-5021 (a potent cyclobutane guanosine analog) against Acyclovir (ACV) and Penciclovir (PCV) .[2] The data demonstrates the superior potency of the cyclobutane scaffold against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).

Table 1: Comparative


 Values (

) in Human Cell Lines
Viral StrainCell LineCyclobutane Analog (A-5021)Acyclic Standard (Acyclovir)Acyclic Standard (Penciclovir)Performance Delta (A-5021 vs ACV)
HSV-1 (Clinical Isolates)MRC-50.013 0.220.8417x More Potent
HSV-2 (Clinical Isolates)MRC-50.15 0.301.502x More Potent
VZV (Clinical Isolates)HEL0.77 5.2014.06.7x More Potent

Data Source: Derived from comparative studies on nucleoside efficacy [1].

Interpretation: The cyclobutane analog A-5021 consistently outperforms acyclic standards. The most dramatic difference is seen in VZV and HSV-1, where the rigid scaffold likely fits the viral polymerase active site with greater complementarity than the flexible acyclic chain.

Mechanism of Action & Resistance Pathways

Both classes of drugs function as "chain terminators," but their activation efficiency differs. They must be phosphorylated by viral kinases (providing selectivity for infected cells) and then by host kinases.[3]

Pathway Visualization

MOA cluster_mechanism Key Differentiator Prodrug Nucleoside Analog (Cyclobutane or Acyclic) Viral_TK Viral Thymidine Kinase (Selectivity Filter) Prodrug->Viral_TK Entry MP Monophosphate Viral_TK->MP Phosphorylation 1 Note Cyclobutane analogs often show higher affinity for Viral TK due to sugar mimicry. Viral_TK->Note Host_Kinase Host Cellular Kinases (GMP Kinase / NDP Kinase) MP->Host_Kinase Phosphorylation 2 & 3 TP Triphosphate (Active Metabolite) Host_Kinase->TP Polymerase Viral DNA Polymerase TP->Polymerase Competitive Inhibition DNA Viral DNA Chain Termination Polymerase->DNA Incorporation

Figure 2: Activation pathway.[4][5][6] Cyclobutane analogs often exhibit superior kinetics at the initial phosphorylation step due to better recognition by viral Thymidine Kinase (TK).

Experimental Protocols

To validate the activity of a cyclobutane analog versus an acyclic control, the following self-validating protocols are recommended.

Protocol A: Viral Plaque Reduction Assay (Potency)

Objective: Determine


 (concentration inhibiting plaque formation by 50%).[2]
  • Seeding: Seed Vero or MRC-5 cells in 24-well plates (

    
     cells/well). Incubate 24h to reach confluency.
    
  • Infection: Aspirate media. Infect monolayers with 100 PFU (Plaque Forming Units) of HSV-1 or VZV. Adsorb for 1h at 37°C.

  • Treatment: Remove inoculum. Overlay with MEM containing 1% methylcellulose and varying concentrations of the test compound (Cyclobutane analog) vs. control (Acyclovir).

    • Range: 0.001

      
       to 100 
      
      
      
      (logarithmic steps).
  • Incubation: Incubate for 48–72h (until plaques are visible in untreated controls).

  • Fixation/Staining: Fix with 10% formalin (1h). Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques using a stereomicroscope.

  • Calculation: Plot % inhibition vs. log[drug]. Use non-linear regression (4-parameter logistic) to calculate

    
    .
    
    • Validation Check: The

      
       of the Acyclovir control must fall within 2 standard deviations of historical lab means (typically 0.1–0.5 
      
      
      
      for HSV-1) for the assay to be valid.
Protocol B: Enzymatic Phosphorylation Assay (Activation Efficiency)

Objective: Compare the rate (


) at which Viral TK phosphorylates the rigid vs. flexible substrate.
  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM ATP, 1 mM DTT, and radiolabeled substrate (

    
    -Analog).
    
  • Enzyme: Recombinant HSV-1 Thymidine Kinase (purified).

  • Initiation: Add enzyme to reaction mix at 37°C.

  • Sampling: Aliquot samples at 0, 5, 10, 20, and 30 minutes.

  • Quenching: Spot aliquots onto DE-81 anion exchange filter paper (binds phosphorylated product, not neutral nucleoside).

  • Washing: Wash filters 3x with 1 mM ammonium formate to remove unreacted substrate.

  • Detection: Liquid scintillation counting.

  • Analysis: The cyclobutane analog should typically show a lower

    
     (higher affinity) compared to the acyclic analog due to structural pre-organization.
    

Pharmacokinetics & Toxicity Profile

While cyclobutane analogs offer higher potency, they carry distinct risks compared to acyclic analogs.

FeatureAcyclic Analogs (e.g., Acyclovir)Cyclobutane Analogs (e.g., Lobucavir)
Oral Bioavailability Generally Low (15-30%) without prodrug modification (e.g., Valacyclovir).Variable. The lipophilic ring can sometimes improve passive diffusion, but often requires prodrug strategies.
Half-life (

)
Short intracellular half-life of the triphosphate.Often longer intracellular retention due to slower off-rates from the polymerase.
Toxicity Risk Low. High selectivity for viral polymerase.Moderate. The rigid structure can inadvertently mimic natural nucleotides closely enough to inhibit host mitochondrial DNA polymerase (Pol

), leading to lactic acidosis or nephrotoxicity [2].

Drug Development Insight: When designing cyclobutane analogs, early screening for mitochondrial toxicity (Glu/Gal assay) is critical. Acyclic analogs are less likely to fit into the restrictive active site of host polymerases, providing a natural safety buffer.

References

  • Iwayama, S., et al. (1998). "Antiherpesvirus Activities of (1'S,2'R)-9-{[1',2'-Bis(hydroxymethyl)cycloprop-1'-yl]methyl}guanine (A-5021) in Cell Culture." Antimicrobial Agents and Chemotherapy, 42(7), 1666–1670. Link

  • Lewis, W., et al. (2003). "Mitochondrial toxicity of nucleoside analogs: mechanism, monitoring, and therapeutic implications." Antiviral Research, 58(3), 189-206. Link

  • De Clercq, E. (2013). "Acyclic nucleoside phosphonates: Past, present and future." Biochemical Pharmacology, 85(6), 727-744. Link

Sources

Validation

Definitive Stereochemical Assignment of Aminocyclobutanols: A Comparative Technical Guide

Executive Summary & The Conformational Challenge Assigning the relative stereochemistry (cis vs. trans) of aminocyclobutanols is notoriously deceptive. Unlike cyclohexane systems where Karplus relationships ( ) provide r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Conformational Challenge

Assigning the relative stereochemistry (cis vs. trans) of aminocyclobutanols is notoriously deceptive. Unlike cyclohexane systems where Karplus relationships (


) provide reliable axial/equatorial distinctions, cyclobutanes exist in a dynamic "puckered" or "butterfly" conformation.

This puckering (typically


) causes significant overlap in coupling constants between cis and trans isomers, rendering standard 1D 

H NMR analysis frequently ambiguous. A cis-1,2-disubstituted cyclobutane can adopt a pseudo-diequatorial conformation that mimics trans coupling constants.

This guide outlines a self-validating, orthogonal approach to stereochemical assignment, prioritizing methods that offer binary (Yes/No) confirmation over probabilistic interpretation.

Comparative Analysis of Assignment Methods

The following table contrasts the four primary methodologies for assigning aminocyclobutanol stereochemistry.

FeatureX-Ray Crystallography Chemical Derivatization (Cyclization) NOE/ROESY NMR Computational (DFT/DP4+)
Reliability Absolute (Gold Standard) High (Binary Result) Moderate to HighHigh (when coupled with NMR)
Sample State Solid crystal requiredSolution (crude ok)SolutionVirtual / Solution NMR data
Time Days to Weeks4–8 Hours2–12 Hours24–48 Hours (CPU time)
Material Req. >5 mg (high purity)5–10 mg2–10 mgN/A
Primary Risk Crystal failure (oils)Reaction failure (sterics)Spectral overlap / ArtifactsBasis set insufficiency
Best For Final confirmation1,2-aminocyclobutanols Rapid screeningOils / inseparable mixtures

Method A: Nuclear Magnetic Resonance (NOE/ROESY)[1]

While scalar coupling (


) is unreliable, through-space dipolar coupling (NOE) remains the standard for solution-state assignment.
The "Puckering" Trap

In a planar cyclobutane, cis substituents are eclipsed. In reality, the ring puckers to relieve torsion strain.

  • Cis-1,2: Substituents often adopt a pseudo-axial/equatorial (a',e') orientation to minimize steric clash, or pseudo-equatorial/equatorial (e',e') if H-bonding is possible (e.g., O-H

    
     N).
    
  • Trans-1,2: Typically pseudo-equatorial/equatorial (e',e') to maximize distance.

Crucial Insight: Do not rely solely on


. While 

(

Hz) is often larger than

(

Hz), the ranges overlap. NOE is mandatory.
Protocol 1: 1D-NOE Difference / 2D-NOESY

Objective: Detect spatial proximity (< 5 Å) between the carbinol proton (


) and the aminated methine proton (

).
  • Sample Prep: Dissolve 5–10 mg of pure compound in 0.6 mL of dry solvent (CDCl

    
     or C
    
    
    
    D
    
    
    ). Note: C
    
    
    D
    
    
    often resolves overlapping multiplets better than chloroform.
  • Degassing: Bubble Argon through the tube for 5 minutes (removes paramagnetic O

    
     which quenches NOE).
    
  • Acquisition:

    • 2D NOESY: Set mixing time (

      
      ) to 500–800 ms for small molecules.
      
    • 1D NOE (Preferred for clarity): Irradiate

      
       selectively.
      
  • Interpretation:

    • Cis: Strong enhancement of

      
       when 
      
      
      
      is irradiated (distance ~2.4–2.8 Å).
    • Trans: Weak or no enhancement of

      
       (distance > 3.5 Å). Trans isomers will instead show NOE correlations to the vicinal methylene protons on the same face.
      

Method B: Chemical Derivatization (The "Binary" Proof)

For 1,2-aminocyclobutanols , this is the most robust chemical proof. It relies on the formation of a bicyclic oxazolidinone.

Mechanism: Reacting the amino alcohol with a phosgene equivalent (CDI) attempts to close a 5-membered ring across the C1-C2 bond.

  • Cis-isomer: Forms a cis-fused bicyclo[3.2.0]heptane system. This is strained but chemically accessible.

  • Trans-isomer: Requires forming a trans-fused 5,4-bicycle. This is geometrically prohibited under standard conditions due to extreme ring strain.

Result: If the reaction proceeds, you have the cis isomer. If the starting material is recovered unreacted (or decomposes), it is likely trans.

Protocol 2: Oxazolidinone Cyclization Test

Reagents: 1,1'-Carbonyldiimidazole (CDI), Triethylamine (TEA), Dichloromethane (DCM).

  • Setup: In a 4 mL vial, dissolve the aminocyclobutanol (10 mg, 1.0 equiv) in anhydrous DCM (0.5 mL).

  • Addition: Add TEA (2.0 equiv) followed by CDI (1.2 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC.

  • Analysis:

    • Scenario A (New Spot): A less polar spot appears (carbamate formation). Isolate and check IR (characteristic C=O stretch ~1750 cm

      
      ). Conclusion: Cis-isomer. [1][2]
      

Visualizing the Logic

The following diagrams illustrate the conformational logic and the decision workflow.

Diagram 1: The Puckering Effect & NOE Distances

This diagram visualizes why cis isomers show strong NOE correlations despite the ring puckering.

PuckeringAnalysis cluster_0 Cis-1,2-Aminocyclobutanol cluster_1 Trans-1,2-Aminocyclobutanol Cis_Conf Puckered Conformation (Pseudo-diequatorial) NOE_Cis H(C1) <--> H(C2) Distance: ~2.6 Å STRONG NOE Cis_Conf->NOE_Cis Proximity Trans_Conf Puckered Conformation (Pseudo-diequatorial) NOE_Trans H(C1) <--> H(C2) Distance: >3.8 Å WEAK/NO NOE Trans_Conf->NOE_Trans Separation

Caption: Comparative NOE distances in puckered aminocyclobutanols. Cis isomers maintain proton proximity.

Diagram 2: Stereochemical Assignment Workflow

A self-validating decision tree for researchers.

Workflow Start Synthesized Aminocyclobutanol StateCheck Physical State? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Oil Oil / Amorphous StateCheck->Oil XRay X-Ray Crystallography (Gold Standard) Solid->XRay Recrystallize NMR 1H NMR + NOESY (Solution State) Oil->NMR Ambiguous Ambiguous NOE? (Overlapping signals) NMR->Ambiguous Unclear J or NOE Deriv Chemical Derivatization (CDI Reaction) Ambiguous->Deriv Result_Cis Cyclization Occurs Confirmed CIS Deriv->Result_Cis Product Forms Result_Trans No Cyclization Confirmed TRANS Deriv->Result_Trans SM Recovered

Caption: Integrated workflow for stereochemical assignment. Derivatization serves as the tie-breaker for oils.

References

  • Gauging Cyclobutane Conformations

    • Title: Conform
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Oxazolidinone Derivatization (Chemical Proof)

    • Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
    • Source:MDPI Molecules (Example of 1,2-amino alcohol cycliz
    • URL:[Link]

  • NOE in Rigid Systems

    • Title: The Nuclear Overhauser Effect in Structural and Conformational Analysis.[3]

    • Source:Chemistry LibreTexts
    • URL:[Link]

  • Computational NMR (DP4+)

    • Title: A Practical Guide to First-Principles Prediction of NMR Parameters.
    • Source:Royal Society of Chemistry
    • URL:[Link]

Sources

Comparative

Assessing the Metabolic Stability of Drugs Containing a Cyclobutane Moiety

Executive Summary The cyclobutane moiety has emerged as a critical bioisostere in modern medicinal chemistry, offering a unique balance between the high reactivity of cyclopropanes and the metabolic inertness of larger c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane moiety has emerged as a critical bioisostere in modern medicinal chemistry, offering a unique balance between the high reactivity of cyclopropanes and the metabolic inertness of larger cycloalkanes.[1] Its "puckered" conformation (butterfly shape) allows for precise vector positioning while reducing lipophilicity compared to gem-dimethyl or phenyl groups.

This guide objectively assesses the metabolic stability of cyclobutane-containing drugs. We compare its intrinsic clearance (


) against common alternatives, delineate its primary metabolic liabilities (CYP450-mediated oxidation), and provide a validated protocol for assessing its stability in human liver microsomes (HLM).

Part 1: The Cyclobutane Advantage – Structural Mechanisms

To understand the metabolic fate of cyclobutane, one must first understand its structural reality. Unlike the planar cyclopropane or the chair-form cyclohexane, cyclobutane exists in a puckered conformation with a bond angle of


88° and a fold angle of 

26°.
The "Gem-Dimethyl" Bioisostere Effect

Replacing a gem-dimethyl group with a cyclobutane ring (often a spiro-cycle) is a standard strategy to improve metabolic stability.[2]

  • Mechanism: The gem-dimethyl group possesses six chemically equivalent, accessible hydrogen atoms prone to CYP450-mediated radical abstraction (H-atom abstraction).

  • Cyclobutane Improvement: Constraining these carbons into a ring sterically hinders the approach of the CYP heme iron-oxo species. Furthermore, the C-H bond dissociation energy (BDE) in cyclobutane is slightly higher than in acyclic alkyl chains due to the ring strain (

    
    26.3 kcal/mol), making H-abstraction kinetically slower.
    
The Phenyl Ring Replacement

Cyclobutane is increasingly used as a saturated bioisostere for phenyl rings (e.g., in the evolution of Cobimetinib).

  • Solubility: It significantly lowers LogP (lipophilicity) compared to a phenyl ring, improving aqueous solubility (

    
    ).
    
  • Metabolism: It eliminates the risk of aromatic hydroxylation or toxic epoxide formation, though it introduces the potential for aliphatic hydroxylation.

Part 2: Comparative Metabolic Profiling

The following data illustrates the impact of cyclobutane incorporation on metabolic stability (Intrinsic Clearance,


) compared to standard alternatives.
Representative Data: Structural Modifications & Clearance

Data synthesized from structure-activity relationship (SAR) trends in IDH1 inhibitor development (e.g., Ivosidenib evolution) and general bioisosteric studies.

Scaffold VariantStructure TypeRelative

(HLM)
Metabolic Liability

(Human Est.)
Cyclohexyl amine Flexible RingHigh (>50 µL/min/mg)Extensive hydroxylation at C3/C4Short (< 2h)
Gem-dimethyl Acyclic AlkylHighRapid oxidation of methyl groupsShort
Cyclobutane Strained RingMedium/Low Limited hydroxylation at C3Improved (4-8h)
Difluoro-cyclobutane Blocked RingLow (<10 µL/min/mg)Metabolic "soft spot" blocked by FluorineLong (>12h)
Oxetane HeterocycleVery LowPolarity reduces CYP affinityLong

Technical Insight: While oxetanes often offer superior stability due to lower lipophilicity, cyclobutanes are preferred when lipophilic contacts in the binding pocket are essential for potency. The difluoro-cyclobutane motif (found in Ivosidenib) represents the "gold standard" for metabolic stability, effectively blocking the primary site of metabolism (C3).

Part 3: Metabolic Pathways & Liabilities

Unlike cyclopropanes, which are notorious mechanism-based inhibitors (MBIs) that can covalently modify CYP enzymes via ring-opening radical clocks, cyclobutanes are generally stable against ring scission under physiological conditions.

Primary Pathway: C3-Hydroxylation

The dominant metabolic route is hydroxylation at the position distal to the substitution (C3).

  • Mechanism: CYP450 abstracts a hydrogen atom to form a carbon-centered radical.

  • Fate: The radical rapidly recombines with the hydroxyl radical (OH•) to form the alcohol.[3]

  • Mitigation: Capping C3 with Fluorine (F) or a hydroxyl group (if tolerated) shuts down this pathway.

Secondary Pathway: Ring Scission (Rare)

Oxidative ring opening is thermodynamically possible but kinetically disfavored compared to cyclopropane. It typically only occurs if the radical intermediate is stabilized by adjacent heteroatoms (e.g., in aminocyclobutanes).

Visualization: Metabolic Fate Decision Tree

The following diagram outlines the logical flow for assessing cyclobutane metabolism.

MetabolicPathways Start Drug with Cyclobutane Moiety CYP_Encounter CYP450 Active Site Encounter Start->CYP_Encounter Abstraction H-Atom Abstraction (Rate Limiting) CYP_Encounter->Abstraction NADPH/O2 Radical Cyclobutyl Radical Intermediate Abstraction->Radical Path_A Pathway A: Rebound Hydroxylation (Major Route) Radical->Path_A Fast Rebound Path_B Pathway B: Ring Scission (Minor/Rare) Radical->Path_B If Radical Stabilized Stable_Metabolite Stable Alcohol Metabolite (Excreted) Path_A->Stable_Metabolite Reactive_Aldehyde Reactive Acyclic Aldehyde (Toxicity Risk) Path_B->Reactive_Aldehyde

Figure 1: Mechanistic pathway of cyclobutane metabolism by Cytochrome P450 enzymes.

Part 4: Experimental Protocol – Microsomal Stability Assay

To rigorously assess the stability of a cyclobutane-containing lead, use this self-validating Human Liver Microsome (HLM) protocol.

Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor Mix: 10 mM NADPH (freshly prepared) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Test Compound: 10 mM stock in DMSO.

  • Internal Standard (IS): Propranolol or Tolbutamide (for ESI+ mode).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing the IS.

Step-by-Step Workflow
  • Pre-Incubation:

    • Dilute test compound to 1 µM in phosphate buffer (final DMSO < 0.1%).

    • Add HLM to a final concentration of 0.5 mg/mL .

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH (final concentration 1 mM) to start the reaction.

    • Control: Run a parallel incubation without NADPH to detect non-CYP degradation (chemical instability).

  • Sampling:

    • Remove aliquots (50 µL) at time points:

      
       minutes.
      
  • Quenching:

    • Immediately transfer aliquots into 150 µL of ice-cold Quench Solution.

    • Vortex for 1 minute; Centrifuge at 4000g for 15 minutes to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor the parent ion depletion.

Calculation of Intrinsic Clearance ( )

Plot


 vs. Time. The slope of the line is 

.




Acceptance Criteria:

  • 
     of the decay curve should be > 0.90.
    
  • Reference compounds (e.g., Verapamil for high clearance, Warfarin for low) must fall within 2-fold of historical mean.

Part 5: Strategic Recommendations

When should you deploy a cyclobutane moiety?

  • To Lower Clearance: If a gem-dimethyl or tert-butyl group is the primary site of metabolism, swap for a cyclobutane (or spiro-cyclobutane).

  • To Improve Solubility: If a phenyl ring causes poor solubility but is required for space-filling, cyclobutane provides a similar volume with significantly lower LogP.

  • To Block Metabolism: If the cyclobutane itself is metabolized, install a Fluorine at the C3 position (gem-difluoro is best). This exploits the C-F bond strength to prevent H-abstraction.

Workflow Visualization: Optimization Strategy

OptimizationStrategy Problem High Metabolic Clearance Identify Identify Soft Spot Problem->Identify Choice1 Gem-Dimethyl? Identify->Choice1 Choice2 Phenyl Ring? Identify->Choice2 Action1 Replace with Spiro-Cyclobutane Choice1->Action1 Yes Check Still Unstable? Action1->Check Action2 Replace with Cyclobutane Choice2->Action2 Yes Action2->Check FinalFix Add Fluorine to C3 (Difluoro-cyclobutane) Check->FinalFix Yes

Figure 2: Decision matrix for bioisosteric replacement using cyclobutanes.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising bioisosteres for gem-dimethyl groups."[4] Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Popovici-Muller, J., et al. (2018). "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers." ACS Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • van der Kolk, M. R., et al. (2022).[5] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem. Link

Sources

Validation

Strategic Access to Functionalized Cyclobutanes: A Comparative Technical Guide

Executive Summary: The "Escape from Flatland" In modern drug discovery, the cyclobutane ring has transcended its status as a mere strained curiosity. It is now a critical bioisostere for phenyl rings and gem-dimethyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the cyclobutane ring has transcended its status as a mere strained curiosity. It is now a critical bioisostere for phenyl rings and gem-dimethyl groups, offering a specific vector to increase fraction stereogenic character (


) without the metabolic liability of flexible alkyl chains.

This guide objectively compares the three dominant synthetic routes to functionalized cyclobutanes: [2+2] Photocycloaddition , C(sp³)-H Functionalization , and Ring Contraction . Unlike standard reviews, we focus on the decision-making logic: which method solves your specific structural problem?

Methodological Deep Dive

Method A: [2+2] Photocycloaddition (The Constructive Approach)

Historically plagued by UV-light requirements and poor selectivity, this field has been revolutionized by Visible-Light Photocatalysis .

  • Mechanism: Direct excitation is replaced by Triplet Energy Transfer (EnT). A photocatalyst (Ir, Ru, or organic dyes like Thioxanthone) absorbs visible light, enters a triplet state, and transfers energy to the alkene substrate. This generates a 'dark' triplet alkene that engages in a stepwise radical cycloaddition.

  • Key Advantage: It is the only method that builds the cyclobutane core and two new C-C bonds simultaneously, often establishing up to four stereocenters in a single operation.

  • Critical Limitation: Substrates must possess accessible triplet energies (

    
    ) lower than the catalyst.
    
Method B: Directed C(sp³)-H Functionalization (The Divergent Approach)

This method treats the cyclobutane ring not as a target to be built, but as a scaffold to be decorated.

  • Mechanism: Utilizing a strong bidentate directing group (DG), such as 8-aminoquinoline (AQ) or picolinamide, a Pd(II) catalyst inserts into the

    
    -C-H bond. This forms a stable 5,4-fused palladacycle intermediate, which can then be intercepted by aryl iodides or alkyl halides.
    
  • Key Advantage: Ideal for Late-Stage Functionalization (LSF). You can make a gram of a core cyclobutane and rapidly generate a library of 20 analogs.

  • Critical Limitation: Requires installation and subsequent removal of the directing group (two extra steps).

Method C: Ring Contraction (The Stereochemical Approach)

Often overlooked, this method converts available chiral pool materials (carbohydrates, amino acids) or cyclopentanes into cyclobutanes via skeletal rearrangement.

  • Mechanism: Typically involves a Wolff Rearrangement (of

    
    -diazoketones) or a Semipinacol Rearrangement . The latter is powerful: an acid-catalyzed migration of a C-C bond in a cyclobutanediol or epoxide precursor.
    
  • Key Advantage: Unrivaled access to quaternary carbon centers and high enantiopurity (transfer of chirality).

  • Critical Limitation: Linear synthetic sequences are often longer to build the precursor ring.

Comparative Decision Matrix

Feature[2+2] PhotocycloadditionPd-Catalyzed C-H ActivationRing Contraction (Semipinacol)
Primary Utility De novo core constructionAnalog library generationQuaternary stereocenter formation
Bond Formation 2 C-C bonds1 C-C bondSkeleton rearrangement
Stereocontrol Catalyst/Substrate controlled (med/high)DG-controlled (trans-selective)Substrate controlled (perfect transfer)
Scalability High (Flow chemistry recommended)Medium (Cost of Pd/Ligand)High (Classic thermodynamics)
Atom Economy Excellent (100%)Moderate (Reagents/Leaving groups)Good (Loss of

or

)
Key Liability Requires specific chromophoresStep count (DG install/remove)Precursor synthesis effort

Visualizing the Logic

The following diagrams illustrate the mechanistic divergence between the two primary methods.

Diagram 1: Visible-Light [2+2] Mechanism (Energy Transfer)

G Light Blue LED (450 nm) PC_GS Photocatalyst (Ground State) Light->PC_GS Excitation PC_ES Photocatalyst* (Triplet State) PC_GS->PC_ES ISC PC_ES->PC_GS Energy Transfer (Dexter) Substrate Alkene Substrate PC_ES->Substrate EnT Triplet_Sub Triplet Biradical Substrate->Triplet_Sub Sensitization Cyclobutane Functionalized Cyclobutane Triplet_Sub->Cyclobutane Stepwise Cyclization

Caption: The Energy Transfer (EnT) pathway allows for the activation of simple alkenes without redox chemistry, preventing side reactions common in UV-direct excitation.

Diagram 2: Pd(II)-Catalyzed C-H Activation Cycle

G Start Cyclobutane-DG + Pd(OAc)2 Coordination Coordination Complex Start->Coordination CMD C-H Activation (CMD Mechanism) Coordination->CMD -AcOH Palladacycle 5,4-Fused Palladacycle CMD->Palladacycle OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination OxAdd->RedElim Pd(IV) Intermediate RedElim->Start Catalyst Turnover Product Arylated Cyclobutane RedElim->Product - Pd(II)

Caption: The 8-aminoquinoline directing group enables the formation of a strained 5,4-palladacycle, the critical intermediate for overcoming the high bond dissociation energy of the cyclobutane C-H bond.

Standardized Experimental Protocols

Protocol A: Enantioselective [2+2] Photocycloaddition

Based on principles established by Bach and MacMillan.

Objective: Synthesis of a chiral bicyclic cyclobutane from an enone and an alkene.

  • Reagent Prep: In a flame-dried Schlenk tube, charge the

    
    -unsaturated ketone (1.0 equiv) and the alkene partner (5.0 equiv).
    
  • Catalyst Addition: Add the chiral Lewis Acid catalyst (e.g., chiral oxazaborolidine, 10-20 mol%) and the photosensitizer (e.g., Thioxanthone, 2.5 mol%).

  • Solvent System: Dissolve in anhydrous CH₂Cl₂ (0.1 M). Note: Concentration is critical here; too dilute favors competing reactions, too concentrated leads to polymerization.

  • Degassing (Crucial Step): Sparge the solution with Argon for 15 minutes.

    • Why? Oxygen is a potent triplet quencher. Failure to degas effectively will shut down the EnT mechanism.

  • Irradiation: Place the vessel 2-5 cm from a 450 nm (Blue) LED light source (approx. 40W) with fan cooling to maintain ambient temperature. Stir for 12-24 hours.

  • Workup: Filter through a short silica plug to remove the catalyst. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Expected Outcome: >80% yield, >90% ee.

Protocol B: Pd(II)-Catalyzed C(sp³)-H Arylation

Based on the Daugulis and Yu methodologies.

Objective:


-Arylation of a cyclobutane carboxylic acid derivative.
  • Substrate Prep: Convert cyclobutane carboxylic acid to the 8-aminoquinoline (AQ) amide using standard coupling (EDC/HOAt).

  • Reaction Setup: In a screw-cap vial, combine:

    • AQ-Cyclobutane substrate (1.0 equiv)

    • Aryl Iodide (Ar-I) (2.0 - 3.0 equiv)

    • Pd(OAc)₂ (10 mol%)

    • AgOAc (1.5 equiv) - Acts as the iodide scavenger to regenerate the active catalyst.

  • Solvent: Add t-Amyl Alcohol or Toluene (0.2 M).

  • Heating: Seal and heat to 110°C for 12-18 hours.

    • Note: The reaction mixture will turn black (precipitation of AgI).

  • Workup: Cool to room temperature. Filter through Celite to remove silver salts and Pd black.

  • Deprotection (Optional but recommended): To remove the AQ group, treat the purified amide with

    
    /DMAP followed by LiOH/H₂O₂ hydrolysis to recover the free acid or ester.
    

References

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015).[1] Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918–11928.[1] [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. [Link]

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society, 127(38), 13154–13155. [Link]

  • Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021).[2] Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18420–18427. [Link]

  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Aminomethyl)cyclobutanol Hydrochloride

For the modern researcher, scientist, or drug development professional, excellence extends beyond discovery to encompass the entire lifecycle of a chemical agent. Proper disposal is not merely a regulatory hurdle; it is...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, or drug development professional, excellence extends beyond discovery to encompass the entire lifecycle of a chemical agent. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the proper disposal of 3-(Aminomethyl)cyclobutanol hydrochloride, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

As this compound is primarily used in research and development, a comprehensive Safety Data Sheet (SDS) is not always readily available.[3] Therefore, this guide synthesizes data from structurally similar compounds to establish a robust safety and disposal protocol. The underlying principle is one of caution: treat 3-(Aminomethyl)cyclobutanol hydrochloride as a potent, biologically active molecule requiring management as hazardous chemical waste.[3]

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This informs every subsequent action, from personal protective equipment (PPE) selection to waste segregation. The hazard profile for 3-(Aminomethyl)cyclobutanol hydrochloride is inferred from its constituent parts: the cyclobutanol ring, the aminomethyl group, and its hydrochloride salt form.

  • Cyclobutanol Moiety: The parent compound, cyclobutanol, is a highly flammable liquid.[4] While the hydrochloride salt form of our compound is a solid and less volatile, flammability should still be considered a potential risk, especially if it is dissolved in a flammable solvent.

  • Aliphatic Amine Group: Aliphatic amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[5] They can also be harmful to aquatic life with long-lasting effects.[6]

  • Hydrochloride Salt: This indicates the compound is the salt of a basic amine and hydrochloric acid. While the salt form is generally more stable and less volatile than the free base, it can still cause irritation.[7]

  • PROTAC Linker Functionality: As a component used in the synthesis of PROTACs, it must be assumed to have high biological activity.[1] PROTACs are designed to interact with cellular machinery, and their precursors should be handled with commensurate care to avoid unintended biological effects from exposure.[3]

Based on this analysis, all waste containing this compound must be considered hazardous. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash .[8][9]

Quantitative Data Summary for Hazard Assessment
Hazard Classification (Inferred)GHS Hazard Statement (Code)Causality & Required Precautions
Acute Oral Toxicity Harmful if swallowed (H302)The compound can cause harm if ingested. Action: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
Skin Irritation Causes skin irritation (H315)The amine functional group can cause local irritation upon contact with skin. Action: Wear nitrile gloves and a fully buttoned lab coat.[10]
Eye Irritation Causes serious eye irritation (H319)Direct contact can cause significant eye damage. Action: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10]
Respiratory Irritation May cause respiratory irritation (H335)Inhalation of dust from the solid compound can irritate the respiratory tract. Action: Handle in a chemical fume hood to minimize dust generation and inhalation.[10]
Aquatic Toxicity Harmful to aquatic life (Inferred)Aliphatic amines can be toxic to environmental organisms. Action: Prevent release to the environment. Do not dispose of in sinks or drains.[6]

The Disposal Workflow: A Step-by-Step Protocol

The required method for the final disposition of 3-(Aminomethyl)cyclobutanol hydrochloride is destruction via incineration by a licensed hazardous waste management facility.[3] Your role in the laboratory is to ensure the waste is collected, segregated, contained, and labeled correctly to facilitate this process safely and in compliance with regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[11][12]

Diagram: Waste Segregation & Disposal Workflow

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposition gen Waste Generation (e.g., unused solid, solutions, contaminated consumables) solid Solid Waste (Contaminated wipes, gloves, weigh boats, solid compound) gen->solid Segregate at point of generation liquid Liquid Waste (Reaction mixtures, solutions, solvent rinses) gen->liquid Segregate at point of generation sharps Sharps Waste (Contaminated needles, glass pipettes) gen->sharps Segregate at point of generation solid_cont Collect in a designated, sealed, leak-proof container for solid hazardous waste. solid->solid_cont liquid_cont Collect in a compatible, leak-proof container with a secure cap (e.g., glass bottle). liquid->liquid_cont sharps_cont Collect in a puncture-resistant sharps container. sharps->sharps_cont labeling Label ALL containers with: 'Hazardous Waste' Full Chemical Name Associated Hazards solid_cont->labeling liquid_cont->labeling sharps_cont->labeling saa Store sealed and labeled containers in a designated Satellite Accumulation Area (SAA). [3] pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) office. saa->pickup incineration Incineration by a licensed hazardous waste facility. pickup->incineration

Caption: Workflow for proper disposal of 3-(Aminomethyl)cyclobutanol hydrochloride.

Experimental Protocol: Waste Collection and Handling
  • Preparation:

    • Before beginning work, identify the location of your laboratory's Satellite Accumulation Area (SAA).[13]

    • Prepare designated, compatible waste containers. For liquid waste, use a glass bottle with a screw cap. For solid waste, a sealable plastic pail or bag is appropriate. Ensure all containers are clean and dry.[8]

    • Pre-label containers with "Hazardous Waste" and the full chemical name: "3-(Aminomethyl)cyclobutanol hydrochloride".

  • Collecting Solid Waste:

    • This stream includes excess solid compound, contaminated gloves, weigh paper, and paper towels used for minor cleanups.

    • Place all solid waste directly into the designated solid hazardous waste container.

    • Keep the container sealed when not actively adding waste to prevent the release of dust or fumes.[8]

  • Collecting Liquid Waste:

    • This stream includes reaction mixtures, mother liquors from crystallizations, and solvent rinses of glassware.

    • Pour liquid waste carefully into the designated liquid hazardous waste container using a funnel.

    • Causality Note: Do not mix amine-containing waste with other waste streams, particularly strong acids or oxidizing agents, to prevent potentially violent reactions. Segregation is a cornerstone of safe chemical waste management.[8]

    • Keep the liquid waste container tightly capped when not in use. Store it in secondary containment (e.g., a plastic tub) to contain potential leaks.

  • Managing Contaminated Glassware and Sharps:

    • Disposable glassware (e.g., Pasteur pipettes) and needles should be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[3]

    • Reusable glassware must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol). The first rinse should be collected as hazardous liquid waste. Subsequent rinses can often be managed as non-hazardous, but consult your institution's EHS guidelines.

  • Storage and Disposal:

    • Store all sealed and properly labeled waste containers in your designated SAA. An SAA must be at or near the point of generation and under the control of the operator.[13]

    • Once a container is full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and final disposal.[12]

Emergency Procedures: Spill Management

Accidents can happen, and preparedness is key to mitigating risk. The response to a spill depends on its scale.

Diagram: Spill Response Decision Tree

G cluster_decision Initial Assessment cluster_yes Minor Spill Response (User Action) cluster_no Major Spill Response (Emergency Services) spill Spill of 3-(Aminomethyl)cyclobutanol hydrochloride Occurs assess Is the spill large? Are you trained and comfortable with cleaning it up? Do you have the correct PPE and spill kit? spill->assess alert_colleagues Alert others in the immediate area. assess->alert_colleagues No evacuate Evacuate the immediate area. assess->evacuate Yes don_ppe Don appropriate PPE: Lab coat, gloves (nitrile), safety goggles. alert_colleagues->don_ppe contain Contain the spill. For solids: Gently cover with absorbent pads. For liquids: Surround with absorbent material. don_ppe->contain cleanup Clean up the material. For solids: Carefully sweep material into a dustpan. For liquids: Use absorbent pads to soak up. contain->cleanup collect Place all contaminated materials (absorbent, broken glass, etc.) into a hazardous waste container. cleanup->collect decontaminate Decontaminate the area with a suitable solvent and then soap and water. collect->decontaminate notify Notify your supervisor and call your institution's EHS or emergency number. evacuate->notify secure Secure the area to prevent entry. notify->secure provide_info Provide information to responders (e.g., location, chemical identity). secure->provide_info

Caption: Decision-making flowchart for spill response procedures.

Protocol for Minor Spill Cleanup
  • Alert & Secure: Alert personnel in the immediate vicinity. Restrict access to the spill area.

  • Protect Yourself: Don appropriate PPE, including a lab coat, double nitrile gloves, and chemical splash goggles.

  • Contain & Absorb:

    • For solid spills: Gently cover the material with a dry absorbent pad or paper towel to avoid raising dust. Carefully sweep or scoop the material into a dustpan.[3]

    • For liquid spills: Contain the spill by surrounding it with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Absorb the liquid, working from the outside in.

  • Collect Waste: Place all contaminated absorbent materials, gloves, and any broken glassware into a clearly labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as solid hazardous waste.[3]

For large spills, or any spill you are not equipped or trained to handle, evacuate the area immediately and contact your institution's emergency response team.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Risk management scope for long-chain aliphatic amines. Government of Canada. (2021). [Link]

  • Process for recovery of amines and volatile acids from amine salts.
  • How can I neutralize aminehydrochlorides? ResearchGate. (2023). [Link]

  • Process for recovery of amines from by-product chloride salts.
  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. ACS Publications (Journal of Medicinal Chemistry). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (PMC). [Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency (EPA). [Link]

  • Aminocyclobutane esters: examples of bioactive compounds and synthetic strategies. ResearchGate. [Link]

  • Toxicity of aliphatic amines: Structure-activity relationship. ResearchGate. (2000). [Link]

  • Aliphatic Amines Group - information sheet. Government of Canada. (2021). [Link]

Sources

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